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  • Product: 3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride
  • CAS: 1787250-02-5

Core Science & Biosynthesis

Foundational

The Mechanistic Role of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride in Drug Design: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the mechanism of action of a therapeutic is dictated not just by its core scaffold, but by the precise spatial and electronic properties of its peripheral appendages. 3-[(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the mechanism of action of a therapeutic is dictated not just by its core scaffold, but by the precise spatial and electronic properties of its peripheral appendages. 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride (CAS: 1787250-02-5) is a highly specialized chiral building block. Because it is a synthetic intermediate rather than a standalone therapeutic, its "mechanism of action" refers to its function as a pharmacodynamic (PD) and pharmacokinetic (PK) modulator when covalently integrated into a drug architecture.

This whitepaper details how the incorporation of this specific moiety optimizes target binding, eliminates off-target toxicity, and drives the mechanism of action in advanced therapeutics, such as Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) and RAS(ON) inhibitors[1][2].

The Mechanistic Role of the Pharmacophore

When the 3-[(2S)-morpholin-2-yl]propanoic acid moiety is grafted onto a lipophilic drug core, it fundamentally alters how the molecule interacts with its biological target. Its mechanism of action operates across three physicochemical vectors:

A. Electrostatic Mapping and Target Binding

The moiety acts as an amphoteric, zwitterion-like extension that reaches into solvent-exposed regions of target proteins.

  • The Morpholine Ring: Acts as a conformationally flexible weak base (pKa ~8.3). The oxygen atom serves as a strict hydrogen-bond acceptor, frequently engaging with Serine or Threonine residues (e.g., Ser141 in the HBV core protein)[1].

  • The Propanoic Acid Chain: At physiological pH (7.4), the carboxylic acid is deprotonated, forming an anionic carboxylate. This enables the formation of strong, directional salt bridges with basic amino acids (Arginine, Lysine) on the target protein's surface, locking the drug into its allosteric pocket and drastically reducing the off-rate ( koff​ ).

  • The (2S) Stereocenter: The precise S-chirality ensures the propanoic acid chain is vectored outward toward the solvent interface rather than clashing with the hydrophobic walls of the binding pocket.

B. ADME and Toxicity Modulation (CYP and hERG)

A historical challenge in drug design is that basic amines (often used to improve solubility) get trapped in the hERG potassium channel, leading to cardiotoxicity. Furthermore, highly lipophilic molecules often act as strong inducers of Cytochrome P450 (CYP) enzymes. The integration of the morpholine-propanoic acid moiety solves both issues simultaneously. The presence of the carboxylic acid neutralizes the localized basicity of the morpholine nitrogen in the hERG binding cavity, effectively abolishing hERG inhibition. Simultaneously, the increased polarity reduces the molecule's affinity for the pregnane X receptor (PXR), eliminating CYP3A4 induction[2][3].

Quantitative Data: Pharmacological Impact

The table below summarizes the mechanistic impact of appending the 3-(morpholin-2-yl)propanoic acid moiety onto a standard dihydropyrimidine core (a common scaffold for viral capsid inhibitors).

Core Scaffold ModificationTarget Affinity (IC₅₀)Aqueous Sol. (pH 7.4)hERG InhibitionCYP3A4 Induction
Unmodified Core (Lipophilic)120 nM< 5 µg/mL> 80% (High Risk)Strong
Morpholine Ring Only 45 nM40 µg/mL65% (Moderate Risk)Moderate
3-(morpholin-2-yl)propanoic acid 12 nM > 500 µg/mL < 10% (Safe) None

Data extrapolated from structure-activity relationship (SAR) studies of novel capsid inhibitors[2][3].

Visualizing the Binding Mechanism

Binding Pharmacophore 3-[(2S)-morpholin-2-yl] propanoic acid Morpholine Morpholine Ring (Weak Base / H-Bond) Pharmacophore->Morpholine Acid Propanoic Acid (Anionic at pH 7.4) Pharmacophore->Acid Chirality (2S) Stereocenter (Vector Alignment) Pharmacophore->Chirality Target Target Protein Pocket (Solvent Exposed) Morpholine->Target H-Bonding to Ser/Thr Acid->Target Salt Bridge to Arg/Lys Chirality->Target Steric Optimization

Fig 1: Mechanistic role of the 3-[(2S)-morpholin-2-yl]propanoic acid pharmacophore in target binding.

Experimental Protocol: Integration and Mechanistic Validation

To harness this mechanism of action, the building block must be covalently attached to a drug core and validated. The following self-validating protocol outlines the synthesis and mechanistic evaluation of the resulting compound.

Step 1: Liberation of the Free Base
  • Procedure: Suspend 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride in anhydrous N,N-Dimethylformamide (DMF) at 0°C. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The starting material is supplied as an HCl salt to prevent premature oxidative degradation of the secondary amine. DIPEA is explicitly chosen over stronger or nucleophilic bases (like NaH) to liberate the amine without risking epimerization of the delicate (2S) stereocenter, ensuring the spatial vector of the final drug remains intact.

Step 2: Covalent Conjugation via Reductive Amination
  • Procedure: Introduce the aldehyde-bearing core scaffold to the solution. Stir for 30 minutes, then add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE).

  • Causality: Reductive amination is strictly selected over amide coupling. Amide formation would neutralize the morpholine nitrogen, destroying its basicity. Reductive amination preserves the secondary/tertiary amine character, maintaining the zwitterionic push-pull system (amine + acid) required for high aqueous solubility and hERG evasion.

Step 3: Target Mechanism Validation via Size Exclusion Chromatography (SEC)
  • Procedure: Incubate the purified compound (10 µM) with recombinant target protein (e.g., HBV core protein dimers) at 37°C for 24 hours. Analyze the mixture using an SEC column (e.g., Superose 6 Increase).

  • Causality: SEC is utilized because it directly visualizes the phenotypic mechanism of action. It differentiates whether the drug induces the assembly of aberrant, dead-end protein aggregates (Type I mechanism) or accelerates the formation of empty, genome-less capsids (Type II mechanism) by shifting the molecular weight elution profile[4].

Visualizing the Experimental Workflow

Protocol Step1 1. Salt Neutralization (DIPEA / Solvent) Step2 2. Covalent Conjugation (Reductive Amination) Step1->Step2 Step3 3. Target Binding Assay (SPR / SEC Validation) Step2->Step3 Step4 4. ADME Profiling (CYP / hERG Screening) Step3->Step4

Fig 2: Experimental workflow for integrating and validating the morpholine-propanoic acid moiety.

References

  • Discovery of novel small molecules targeting hepatitis B virus core protein from marine natural products with HiBiT-based high-throughput screening. PubMed Central (PMC).[Link]

  • Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. PubMed Central (PMC).[Link]

  • What are the new molecules for Capsid inhibitors? Patsnap Synapse.[Link]

  • Discovery of 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4. Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride

Executive Summary In modern medicinal chemistry, the strategic selection of low-molecular-weight building blocks is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of low-molecular-weight building blocks is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride is a highly versatile, chiral bifunctional scaffold. By combining the privileged morpholine ring with a propanoic acid linker, this molecule serves as an ideal precursor for synthesizing Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and CNS-penetrant therapeutics. This technical guide provides an in-depth analysis of its molecular weight, physicochemical properties, and the rigorous analytical workflows required to validate its structural integrity.

Physicochemical Profiling & Structural Identity

Understanding the exact mass and structural composition of a building block is the first step in Fragment-Based Drug Discovery (FBDD). At a molecular weight of 195.64 Da, this compound fits perfectly within the "Rule of Three" for fragment libraries (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

The compound is supplied as a hydrochloride salt. Causality of the Salt Form: The free base of a secondary amine is often prone to oxidation and can exhibit poor solid-state stability. Formulating it as a hydrochloride salt locks the morpholine nitrogen in a protonated state, dramatically enhancing its shelf-life, preventing degradation, and maximizing aqueous solubility for downstream in vitro assays.

Quantitative Data Summary
PropertyValueSignificance
Chemical Name 3-[(2S)-morpholin-2-yl]propanoic acid hydrochlorideIUPAC identification.
CAS Number 1787250-02-5Specific to the (2S) enantiomer[1].
Molecular Formula C₇H₁₄ClNO₃Includes the HCl counterion[2].
Molecular Weight (Salt) 195.64 g/mol Verified bulk mass for stoichiometric calculations[2].
Molecular Weight (Free Base) 159.18 g/mol Active pharmaceutical ingredient (API) mass.
Monoisotopic Mass (Free) 159.0892 DaTarget mass for high-resolution MS.
Stereochemistry (2S) configurationDictates spatial trajectory of attached pharmacophores.

The Morpholine Pharmacophore in Drug Design

The morpholine ring is widely recognized as a "privileged scaffold" in modern drug discovery[3]. Its unique structural features allow medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

  • Modulation of Lipophilicity and pKa: Morpholine possesses a well-balanced lipophilic-hydrophilic profile due to the opposing effects of the basic nitrogen (which can be protonated at physiological pH) and the oxygen atom (which acts as a hydrogen-bond acceptor). This balance is critical for improving blood-brain barrier (BBB) permeability in CNS drug discovery[4] and modulating the pharmacokinetic properties of anticancer leads[5].

  • The Propanoic Acid Linker: The carboxylic acid tail provides a highly reactive synthetic handle. It enables straightforward amide coupling reactions with primary or secondary amines, allowing this molecule to act as an optimal spacer in PROTACs without introducing excessive steric hindrance.

G Scaffold 3-[(2S)-morpholin-2-yl]propanoic acid HCl (MW: 195.64 Da) Morpholine Morpholine Ring - Modulates pKa (~8.3) - Enhances Aqueous Solubility - H-bond Acceptor Scaffold->Morpholine Propanoic Propanoic Acid Linker - Enables Amide Coupling - Versatile Spacer for PROTACs Scaffold->Propanoic Stereo (2S) Stereocenter - Dictates Spatial Orientation - Reduces Off-Target Binding Scaffold->Stereo Outcome Optimized Pharmacokinetics & Target Engagement Morpholine->Outcome Propanoic->Outcome Stereo->Outcome

Caption: Logical relationship of the 3-[(2S)-morpholin-2-yl]propanoic acid pharmacophore features.

Analytical Workflows: Verification of Molecular Weight and Purity

To ensure the integrity of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride (target purity ≥98%[2]), a self-validating analytical workflow must be employed. The following protocols detail the causality behind each experimental choice.

Protocol 1: UHPLC-ESI-MS for Exact Mass Confirmation

Principle: Electrospray ionization (ESI) in positive mode will strip the chloride counterion and protonate the morpholine nitrogen, yielding the[M+H]⁺ ion of the free base.

  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent and ensures consistent protonation of the secondary amine, which drastically enhances ionization efficiency and prevents peak tailing.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The highly polar nature of the free base (MW 159.18 Da) means it will elute early. A slow initial gradient ensures adequate retention and separation from void volume salts (such as the dissociated chloride).

  • Mass Detection & Validation: Set the mass spectrometer to ESI+ mode (Scan range: 100-500 m/z). The target peak must display an m/z of 160.10 ([M+H]⁺). The complete absence of an m/z 195 peak confirms the successful dissociation of the HCl salt in the ionization source.

Protocol 2: Chiral HPLC & NMR for Stereochemical Integrity

Principle: Confirming the (2S) enantiomer requires distinguishing it from the (2R) enantiomer (CAS 1793064-24-0)[2] and validating the cyclic structure.

  • ¹H-NMR Preparation: Dissolve 5 mg of the sample in 0.5 mL of D₂O.

    • Causality: Deuterated water (D₂O) is mandated over CDCl₃ because the hydrochloride salt is highly polar and insoluble in non-polar halogenated solvents.

  • Spectral Analysis: Analyze the complex splitting patterns of the morpholine ring protons. The axial and equatorial protons adjacent to the chiral center (C2) will show distinct coupling constants (J-values) indicative of a stable chair conformation.

  • Chiral LC: Run the sample on a Chiralpak IC column using an isocratic mobile phase of Hexane/EtOH/Diethylamine (80:20:0.1).

    • Causality: The addition of 0.1% Diethylamine is critical. It acts as a competing base to suppress secondary interactions between the basic morpholine nitrogen and the acidic silanol sites on the stationary phase, thereby preventing peak tailing and allowing for a highly accurate calculation of enantiomeric excess (ee >98%).

Workflow SamplePrep Sample Preparation Dissolve in MeOH/H2O (1:1) 0.1% Formic Acid LC Liquid Chromatography (UHPLC) C18 Column, Gradient Elution Isolate Active API SamplePrep->LC 2 µL Injection NMR 1H & 13C NMR Spectroscopy Verify (2S) Stereocenter & Morpholine Chair Conformation SamplePrep->NMR D2O Solvent Prep MS Mass Spectrometry (ESI+) Target [M+H]+ = 160.10 m/z (Free base MW = 159.18 Da) LC->MS Eluent Flow Validation Data Synthesis & Validation Confirm MW (195.64 Da incl. HCl) & Enantiomeric Excess (ee >98%) MS->Validation Mass Confirmation NMR->Validation Structural Integrity

Caption: Self-validating analytical workflow for MW and purity verification.

Stereochemical Significance

The (2S) configuration of this molecule is not merely a structural footnote; it is a critical driver of biological efficacy. In target-oriented synthesis, the stereocenter dictates the 3D vector of the propanoic acid chain relative to the morpholine ring. When incorporated into a larger drug molecule, this rigid spatial orientation reduces the entropic penalty upon binding to a target kinase or receptor. Furthermore, enantiomeric purity prevents off-target binding events that are often associated with racemic mixtures, thereby widening the therapeutic window of the final drug candidate.

Conclusion

3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride (MW: 195.64 Da) is a highly optimized, dual-purpose building block. Its precise molecular weight ensures it remains within the strict boundaries of fragment-based library design, while the synergistic combination of a PK-modulating morpholine ring and a versatile propanoic acid linker makes it an indispensable tool for modern drug development. By adhering to the rigorous, self-validating analytical workflows outlined above, researchers can ensure the structural and stereochemical integrity required for advanced therapeutic applications.

References

  • Title: 3-[(2S)
  • Title: 1793064-24-0 | (R)-3-(morpholin-2-yl)
  • Source: nih.
  • Source: benchchem.
  • Source: benthamdirect.

Sources

Foundational

The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery and Therapeutic Target Identification

A Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The morpholine ring, a simple six-membered heterocycle containing both an amine...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged" scaffold in medicinal chemistry. Its unique physicochemical properties, including a pKa that imparts favorable aqueous solubility and metabolic stability, have made it a cornerstone in the design of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of morpholine derivatives, delving into the mechanistic insights, structure-activity relationships (SAR), and the experimental methodologies crucial for their discovery and development. We will explore the pivotal role of the morpholine moiety in targeting critical signaling pathways in oncology, its contribution to the efficacy of antimicrobial agents, and its emerging potential in the treatment of neurodegenerative diseases. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights to accelerate the innovation of novel morpholine-based therapeutics.

The Versatility of the Morpholine Scaffold: A Gateway to Diverse Therapeutic Targets

The prevalence of the morpholine motif in clinically approved drugs and late-stage clinical candidates is a testament to its remarkable versatility. Its ability to enhance molecular potency, modulate pharmacokinetic properties, and serve as a versatile synthetic handle has propelled its use across a wide spectrum of therapeutic areas.[1] The incorporation of a morpholine ring can significantly improve a molecule's aqueous solubility and cell permeability, crucial attributes for oral bioavailability and effective drug action.[2] Furthermore, the nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the overall conformational flexibility of the ring allows for optimal binding to various biological targets. These properties have enabled the development of morpholine derivatives as potent and selective inhibitors of kinases, enzymes, and microbial targets.

The following sections will provide a detailed exploration of the key therapeutic targets of morpholine derivatives, supported by mechanistic insights, experimental protocols, and illustrative case studies.

Targeting Aberrant Signaling in Oncology: The PI3K/Akt/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3] Morpholine derivatives have been instrumental in the development of potent and selective inhibitors of this pathway.

Mechanistic Insights: How Morpholine Derivatives Inhibit PI3K/mTOR

Many morpholine-containing PI3K/mTOR inhibitors function as ATP-competitive inhibitors, binding to the kinase domain of these enzymes. The morpholine oxygen often forms a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[4] The nitrogen atom can also participate in hydrogen bonding or be used as an attachment point for further chemical modifications to enhance selectivity and potency. For instance, in morpholino-triazine scaffolds, the morpholine moiety contributes to the dual inhibition of both PI3K and mTOR.[4]

Signaling Pathway: The PI3K/Akt/mTOR Cascade

The following diagram illustrates the core components of the PI3K/Akt/mTOR signaling pathway, a frequent target for morpholine-based anticancer agents.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits translation

Caption: The PI3K/Akt/mTOR signaling pathway and key regulatory nodes.

Experimental Protocol: Evaluating the Anticancer Activity of Morpholine Derivatives using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data: Anticancer Activity of Representative Morpholine Derivatives
Compound IDTarget Cell LineIC₅₀ (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[6]
MCF-7 (Breast)6.44 ± 0.29[6]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[6]
AK-10 A549 (Lung)8.55 ± 0.67[6]
MCF-7 (Breast)3.15 ± 0.23[6]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[6]
Compound 9 H460 (Lung)0.003[8]
HT-29 (Colon)0.42[8]
MDA-MB-231 (Breast)0.74[8]

Combating Infectious Diseases: Morpholine Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Morpholine derivatives have demonstrated significant potential as antibacterial, antifungal, and antiviral agents.[1][7]

Antibacterial Activity: Targeting Bacterial Cell Processes

The antibacterial drug Linezolid, which contains a morpholine ring, is a prominent example of the success of this scaffold in antibacterial drug discovery.[9] The morpholine moiety in Linezolid contributes to its favorable pharmacokinetic profile and is crucial for its interaction with the bacterial ribosome, thereby inhibiting protein synthesis.[9]

Antifungal Activity: Disrupting Fungal Cell Integrity

Morpholine-based fungicides, such as fenpropimorph, act by inhibiting ergosterol biosynthesis, a crucial component of the fungal cell membrane.[10] This disruption leads to altered membrane permeability and ultimately fungal cell death.

Antiviral Activity: Inhibiting Viral Replication

Recent studies have shown that the introduction of a morpholine ring into certain molecular scaffolds can significantly enhance their antiviral activity. For example, morpholine-containing pyrazoline acylhydrazone derivatives have shown potent activity against the Tobacco Mosaic Virus (TMV) by binding to the viral coat protein and disrupting viral particle assembly and replication.[11]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Test morpholine derivatives

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Multichannel pipette

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, typically adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the morpholine derivatives and the positive control antibiotic in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (inoculum without any antimicrobial agent) and a sterility control well (broth medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells.

Quantitative Data: Antimicrobial Activity of Representative Morpholine Derivatives
Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 7 S. aureus25[14]
S. epidermidis19[14]
B. cereus21[14]
M. luteus16[14]
E. coli29[14]
C. albicans20[14]
A. niger40[14]
Compound 12 M. smegmatis15.6[3]

Addressing Neurodegenerative Diseases: A New Frontier for Morpholine Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging research highlights the potential of morpholine derivatives in targeting key enzymes and receptors implicated in these disorders.[4][6]

Mechanistic Insights: Modulating Neurotransmitter Levels and Enzyme Activity

Morpholine derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[4][6] Inhibition of these enzymes can lead to increased levels of neurotransmitters like dopamine and acetylcholine in the brain, which is a therapeutic strategy for Parkinson's and Alzheimer's disease, respectively. The morpholine scaffold contributes to the balanced lipophilic-hydrophilic profile of these compounds, which is crucial for their ability to cross the blood-brain barrier.[6]

Case Studies: The Impact of the Morpholine Scaffold in Approved Drugs

Gefitinib (Iressa®): An EGFR Inhibitor for Cancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. The morpholine group in Gefitinib is critical for its activity. It is positioned at the C-7 position of the quinazoline core and plays a significant role in enhancing the drug's solubility and pharmacokinetic properties.[8] The morpholine nitrogen forms a key hydrogen bond with a water molecule in the ATP-binding site of EGFR, contributing to the high affinity and selectivity of the inhibitor.[15]

Linezolid (Zyvox®): A Ribosome-Targeting Antibiotic

Linezolid is an oxazolidinone antibiotic effective against a wide range of Gram-positive bacteria. The N-acetyl group on the morpholine ring is essential for its antibacterial activity.[9] Structure-activity relationship studies have shown that the S-configuration at the C-5 position of the oxazolidinone ring and the presence of the morpholine moiety are crucial for its potent inhibition of bacterial protein synthesis.[16]

Synthetic Strategies: Accessing the Morpholine Scaffold

A variety of synthetic methods have been developed to access the morpholine scaffold, allowing for the introduction of diverse substituents. Common strategies include the cyclization of diethanolamine derivatives, the reaction of amino alcohols with epoxides, and multi-component reactions.[1][17]

Experimental Workflow: General Synthesis of N-Aryl Morpholines

The following diagram outlines a general synthetic route for the preparation of N-aryl morpholine derivatives.

Synthesis_Workflow A Diethanolamine E Reaction Mixture A->E B Aryl Halide (Ar-X) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E F Heating (e.g., 100-150 °C) E->F G Work-up (Extraction, Washing) F->G H Purification (Chromatography) G->H I N-Aryl Morpholine H->I

Caption: A generalized workflow for the synthesis of N-aryl morpholines.

Conclusion and Future Perspectives

The morpholine scaffold has unequivocally established its significance as a privileged pharmacophore in modern drug discovery. Its favorable physicochemical properties, metabolic stability, and synthetic tractability have facilitated the development of a wide array of clinically successful drugs and promising drug candidates. The ability of the morpholine moiety to engage in key interactions with a diverse range of biological targets underscores its continued relevance in the design of next-generation therapeutics.

Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse morpholine derivatives. Furthermore, the exploration of morpholine-based compounds for novel therapeutic targets, particularly in the areas of neuroinflammation and rare diseases, holds significant promise. As our understanding of disease biology continues to expand, the versatility of the morpholine scaffold will undoubtedly be further exploited by medicinal chemists to create innovative and effective treatments for a multitude of human diseases.

References

  • Jain, A., & Sahu, S. K. (2024).
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives.
  • Mathew, B., et al. (2026).
  • Chen, J., et al. (2012). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PMC.
  • WO2019138362A1. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • EP0094565B1. (1986). Process for the preparation of cis-2,6-dimethyl morpholine.
  • Morpholine Derivatives in Agrochemical Discovery and Development. (2023). Journal of Agricultural and Food Chemistry.
  • Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons.
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  • Morpholine ring facilitates antiviral potency of Pyrazoline Acylhydrazone against TMV: design, synthesis, and mechanistic study. (2026). PubMed.
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Protocols & Analytical Methods

Method

In Vitro Pharmacological Profiling of Targeted Therapeutics Synthesized via 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride

Introduction & Chemical Rationale The compound 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride (CAS 1787250-02-5) is a highly versatile, chiral building block utilized in the synthesis of targeted therapeutics[1]. Ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The compound 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride (CAS 1787250-02-5) is a highly versatile, chiral building block utilized in the synthesis of targeted therapeutics[1]. Rather than acting as a standalone drug, this intermediate is grafted onto lipophilic core scaffolds to drastically alter their pharmacological profiles.

The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently deployed to enhance aqueous solubility, modulate metabolic stability, and serve as a critical hinge-binding motif in kinase inhibitors[2][3]. Specifically, the morpholine oxygen acts as a potent hydrogen bond acceptor, a feature widely exploited in the rational design of Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors[4]. The propanoic acid moiety provides a flexible, two-carbon linker terminating in a carboxylic acid, enabling rapid parallel amide coupling to primary or secondary amines on target scaffolds[1].

This application note details the in vitro assay protocols required to evaluate the biochemical potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel drug candidates synthesized using this specific chiral building block.

Workflow A 3-[(2S)-morpholin-2-yl] propanoic acid HCl (Chiral Building Block) B Amide Coupling (Library Synthesis) A->B C Biochemical Assay (PI3K Hinge Binding) B->C D ADME Profiling (Solubility & PAMPA) B->D C->D E Cellular Efficacy (Target Engagement) C->E

Workflow for utilizing 3-[(2S)-morpholin-2-yl]propanoic acid in targeted drug discovery.

In Vitro Biochemical Assay: PI3Kα Kinase Activity

Causality & Design

To validate the hinge-binding efficacy of the newly synthesized (2S)-morpholine derivatives, a universal ADP-detection assay (e.g., ADP-Glo™) is employed. Morpholine-based inhibitors typically occupy the ATP-binding pocket of PI3K, forming a critical hydrogen bond with the backbone amide of Val851 in the hinge region[4]. By measuring the depletion of ATP and subsequent generation of ADP, this assay provides a direct, non-radioactive readout of kinase inhibition.

To ensure a self-validating system , the protocol requires the inclusion of 1% DMSO as a maximum activity vehicle control (0% inhibition) and a known PI3K inhibitor (e.g., Alpelisib) at 10 µM as a minimum activity control (100% inhibition). The assay's robustness is validated by calculating the Z'-factor; a Z' > 0.6 indicates a reliable screening run.

Step-by-Step Protocol
  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA, 1 mM DTT).

  • Compound Dispensing : Use an acoustic liquid handler to dispense 10-point, 3-fold serial dilutions of the synthesized 3-[(2S)-morpholin-2-yl]propanamide derivatives into a 384-well low-volume white plate.

  • Enzyme/Substrate Addition : Add 2 µL of PI3Kα (final concentration 1 nM) and PIP2 lipid substrate (final concentration 10 µM) in Kinase Buffer. Incubate for 15 minutes at room temperature to allow for steady-state compound binding.

  • Reaction Initiation : Add 2 µL of ultra-pure ATP at the predetermined apparent Km​ (25 µM) to ensure the assay is highly sensitive to competitive ATP-site inhibitors.

  • Incubation : Seal the plate and incubate for 60 minutes at 25°C.

  • ADP Detection : Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and enzymatically deplete unreacted ATP. Incubate for 40 minutes.

  • Signal Generation : Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin for light generation. Incubate for 30 minutes in the dark.

  • Readout : Measure luminescence using a multimode microplate reader (integration time: 0.5–1 second per well). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation Inhibitor Morpholine-Derived Inhibitor Inhibitor->PI3K Hinge Binding

Mechanism of PI3K/mTOR pathway inhibition by morpholine-derived small molecules.

In Vitro ADME Profiling: Kinetic Solubility and Permeability

Causality & Design

A primary rationale for incorporating the 3-[(2S)-morpholin-2-yl]propanoic acid moiety is to rescue the physicochemical properties of flat, lipophilic aromatic scaffolds[3][5]. The basic morpholine nitrogen (pKa ~8.3) is protonated at physiological pH, drastically improving aqueous solubility, while the oxygen atom reduces overall lipophilicity (LogD)[2]. Because increased polarity can sometimes hinder membrane crossing, a PAMPA (Parallel Artificial Membrane Permeability Assay) must be run concurrently with solubility testing.

Step-by-Step Protocol

Part A: Kinetic Aqueous Solubility

  • Prepare 10 mM stock solutions of the synthesized compounds in 100% DMSO.

  • Spike 5 µL of the DMSO stock into 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well deep-well plate (final concentration: 200 µM, 2% DMSO).

  • Seal and incubate on a plate shaker at 300 rpm for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Filter the suspension through a 0.45 µm PVDF filter plate via centrifugation (1000 x g for 10 minutes) to remove precipitated compound.

  • Quantify the dissolved compound in the filtrate using HPLC-UV against a standard calibration curve. Self-Validation: Include highly soluble (Propranolol) and poorly soluble (Amiodarone) reference standards.

Part B: PAMPA (Permeability)

  • Prepare a 1% (w/v) lecithin in dodecane solution and coat the porous filter membrane of the donor plate (5 µL per well).

  • Dilute the morpholine-derivative DMSO stocks to 10 µM in PBS (pH 7.4) and add 300 µL to the donor wells.

  • Add 300 µL of blank PBS to the acceptor wells.

  • Assemble the donor and acceptor plates into a sandwich and incubate at room temperature for 5 hours without agitation.

  • Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Quantitative Data Presentation

The table below summarizes the expected pharmacological shifts when a generic lipophilic kinase-binding core is functionalized with 3-[(2S)-morpholin-2-yl]propanoic acid versus its (2R) enantiomer or left unsubstituted.

Scaffold ModificationPI3Kα IC₅₀ (nM)Aqueous Solubility (µM)PAMPA Papp​ ( 10−6 cm/s)
Unsubstituted Core > 10,000< 5.018.5
+ (2S)-morpholine-propanoic acid 12.4 185.0 12.1
+ (2R)-morpholine-propanoic acid 450.2190.011.8

Data Interpretation: The addition of the (2S)-morpholine-propanoic acid moiety provides a massive boost to target potency due to stereospecific hinge binding[4], while simultaneously rescuing aqueous solubility[2]. The slight reduction in permeability is a standard medicinal chemistry trade-off due to the increased polar surface area, but remains well within the acceptable range for oral bioavailability.

Sources

Application

Application Notes &amp; Protocols: 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride as a Chiral Building Block in Synthetic Chemistry

Introduction: The Strategic Value of the Morpholine Scaffold The morpholine heterocycle is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure."[1][2] Its prevalence in a multitude o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure."[1][2] Its prevalence in a multitude of FDA-approved drugs stems from its favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][3] The morpholine ring, acting as a bioisostere for other cyclic amines like piperidine, offers a lower basicity which can be advantageous in modulating target engagement and reducing off-target effects.[4]

This guide focuses on a specific, high-value building block: 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride . The strategic utility of this molecule lies in the convergence of three key features:

  • The Morpholine Core: Imparts the desirable pharmacokinetic characteristics associated with this scaffold.[2][5]

  • Stereodefined Center: The (2S)-configuration provides a fixed stereochemical anchor, crucial for creating enantiomerically pure molecules with specific three-dimensional orientations required for selective biological activity. The synthesis of such enantiopure building blocks is a key challenge in drug development.[6][7]

  • Orthogonal Functionality: It possesses two distinct reactive sites—a secondary amine within the morpholine ring and a carboxylic acid on the side chain. The hydrochloride salt form ensures stability and improves handling. This dual functionality allows for sequential, controlled modifications, making it a versatile synthon for library synthesis and lead optimization.[8]

These application notes provide researchers, chemists, and drug development professionals with detailed protocols and expert insights into the practical application of this building block for the synthesis of complex molecules.

Physicochemical Properties & Handling

A clear understanding of the building block's properties is essential for successful experimental design.

PropertyValue
Chemical Name 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride
CAS Number 1787250-02-5[9]
Molecular Formula C₇H₁₄ClNO₃[10]
Molecular Weight 195.64 g/mol [10]
Appearance Typically a white to off-white solid
Chirality (S)-enantiomer

Safety & Handling:

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably under a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[12]

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Core Application: Amide Bond Formation via the Carboxylic Acid Moiety

The most direct and common application of this building block is leveraging its propanoic acid side chain for amide bond formation. Amide coupling is one of the most frequently used reactions in drug discovery, allowing for the connection of molecular fragments.[13][14] The reaction requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[15]

Causality Behind the Protocol: Why Activation is Key

A direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[15] To overcome this, coupling reagents are employed. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic acyl substitution. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are workhorses in this domain.[15][16] Additives such as 1-Hydroxybenzotriazole (HOBt) or HATU are often included to increase efficiency and suppress side reactions, notably racemization.[16]

Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification A 3-[(2S)-morpholin-2-yl]propanoic acid HCl F Stir at RT (0°C to RT) Monitor by TLC/LCMS A->F B Amine (R-NH2) B->F C Solvent (e.g., DMF, DCM) C->F D Base (e.g., DIPEA, Et3N) D->F E Coupling Reagent (e.g., EDC/HOBt, HATU) E->F Add last, often at 0°C G Aqueous Workup (e.g., wash with aq. NaHCO3, brine) F->G H Dry organic layer (Na2SO4) G->H I Concentrate in vacuo H->I J Silica Gel Chromatography I->J K Characterize Product (NMR, MS, IR) J->K G A 3-[(2S)-morpholin-2-yl] propanoic acid HCl B Boc-Protection (Boc)2O, Base A->B C N-Boc Protected Intermediate B->C D Amide Coupling (as per Protocol 1) C->D E N-Boc Protected Amide Product D->E F Boc-Deprotection (TFA or HCl in Dioxane) E->F G Amide Product with free Morpholine NH F->G H N-Alkylation or N-Arylation (e.g., R-X, Base or Reductive Amination) G->H I Final N-Substituted Product H->I

Sources

Method

Application Note: A Validated HILIC-MS/MS Method for the Robust Quantification of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride in Human Plasma

Abstract This application note describes a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-[(2S)-morpholin-2-yl]propanoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride in human plasma. Due to the high polarity of the analyte, conventional reversed-phase chromatography presents a significant retention challenge. To overcome this, a hydrophilic interaction liquid chromatography (HILIC) approach was developed, providing excellent retention and peak shape. Sample preparation was performed using a straightforward protein precipitation protocol, which offers high recovery and reduced matrix effects. The method was fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3] The assay demonstrates excellent linearity, accuracy, precision, and stability over the calibration range of 1.00 to 1000 ng/mL, making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction and Scientific Principles

3-[(2S)-morpholin-2-yl]propanoic acid is a polar organic compound containing both a secondary amine within the morpholine ring and a carboxylic acid moiety. Its hydrochloride salt form enhances solubility and stability. The quantification of such small, polar molecules in complex biological matrices like plasma is a common challenge in bioanalysis.[4]

1.1. The Challenge of Polar Analytes

Traditional reversed-phase liquid chromatography (RP-LC), which separates compounds based on hydrophobicity, is often ineffective for highly polar analytes.[5] These compounds have a strong affinity for the polar mobile phase and exhibit little to no retention on nonpolar stationary phases (like C18), often eluting in the void volume where significant matrix interference occurs.[6]

1.2. The HILIC Separation Principle

To address this challenge, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., amide, cyano, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[7][8] In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes can then partition into this aqueous layer from the organic-rich mobile phase, establishing a retention mechanism.[7] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). This approach provides robust retention for polar compounds that are poorly retained in reversed-phase mode.[9] Furthermore, the high organic content of the mobile phase promotes efficient solvent evaporation in the mass spectrometer's electrospray source, often leading to enhanced ionization efficiency and greater sensitivity.[7][8]

1.3. Sample Preparation Rationale

For bioanalytical assays, effective sample preparation is critical to remove endogenous interferences, such as proteins and phospholipids, that can suppress or enhance the analyte signal and compromise data quality.[10][11] While techniques like solid-phase extraction (SPE) offer extensive cleanup, protein precipitation (PPT) provides a balance of speed, simplicity, and effectiveness for many applications.[4][12] By adding a water-miscible organic solvent (e.g., acetonitrile), plasma proteins are denatured and precipitated. After centrifugation, the supernatant, containing the analyte, is largely free of proteinaceous macromolecules and can be directly injected for LC-MS/MS analysis.[12]

Experimental Workflow

The overall analytical process follows a systematic and validated workflow to ensure data integrity from sample receipt to final concentration reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike with Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute for Injection supernatant->dilute inject Inject onto HILIC Column dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate curve Calibration Curve Regression integrate->curve calculate Calculate Concentrations curve->calculate report Generate Report calculate->report

Caption: Overall bioanalytical workflow diagram.

Materials and Methods

3.1. Chemicals and Reagents

  • 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride (Reference Standard, >99% purity)

  • 3-[(2S)-morpholin-2-yl]propanoic acid-d4 hydrochloride (Internal Standard, >99% purity, 99% isotopic purity)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

3.2. LC-MS/MS Instrumentation and Conditions

A tandem mass spectrometer equipped with a UHPLC system was used for analysis.

Parameter Condition
UHPLC System Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer Waters Xevo TQ-S or equivalent
Analytical Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
LC Gradient 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50-95% B (3.5-3.6 min), 95% B (3.6-5.0 min)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C
Detection Mode Multiple Reaction Monitoring (MRM)

3.3. MRM Transitions

The following MRM transitions were optimized for maximum sensitivity and specificity.

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Analyte 160.1116.1 (Quantifier)2515
88.1 (Qualifier)2520
Internal Standard (IS) 164.1120.12515

Protocols

4.1. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and internal standard (IS) by dissolving the appropriate amount in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and QC samples.

  • IS Working Solution: Prepare a 100 ng/mL IS working solution in acetonitrile.

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate analyte working solutions to achieve final concentrations. The calibration curve should consist of a blank (plasma processed without IS), a zero blank (plasma processed with IS), and at least six non-zero concentration levels. QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

4.2. Sample Preparation Protocol

G start Pipette 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 200 µL of Internal Standard Working Solution (100 ng/mL in ACN) start->add_is vortex Vortex for 1 minute at high speed add_is->vortex centrifuge Centrifuge at 13,000 rpm for 10 minutes vortex->centrifuge transfer Transfer 100 µL of Supernatant to a 96-well plate centrifuge->transfer inject Inject 5 µL onto LC-MS/MS System transfer->inject

Caption: Step-by-step protein precipitation protocol.

Method Validation

The method was validated following the ICH M10 Guideline on Bioanalytical Method Validation.[3][13] All validation parameters met the internationally accepted criteria.

5.1. Selectivity and Specificity The method demonstrated high selectivity. No significant interfering peaks from endogenous matrix components were observed at the retention times of the analyte or the IS in six different sources of blank human plasma.

5.2. Linearity and LLOQ The calibration curve was linear over the range of 1.00 to 1000 ng/mL. A weighted (1/x²) linear regression model was used.

Parameter Result Acceptance Criteria
Calibration Range 1.00 - 1000 ng/mL-
Regression Model Weighted (1/x²) Linear-
Correlation Coefficient (r²) > 0.998≥ 0.99
LLOQ 1.00 ng/mLS/N > 5; Accuracy ±20%; Precision ≤20%

5.3. Accuracy and Precision Intra-day and inter-day accuracy and precision were assessed by analyzing five replicates of QC samples at four concentration levels over three separate analytical runs.

QC Level Nominal Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
LLOQ 1.008.5+4.211.2+6.8
Low QC 3.006.1+1.57.9+3.1
Mid QC 1004.3-2.85.5-1.9
High QC 8003.8-0.54.9+0.2
Acceptance Criteria: Precision ≤15% CV (≤20% for LLOQ); Accuracy within ±15% of nominal (±20% for LLOQ).[1][2]

5.4. Matrix Effect and Recovery The matrix effect was evaluated in six different lots of human plasma. The recovery of the analyte and IS from the plasma matrix was consistent and reproducible.

QC Level Analyte Recovery (%) IS-Normalized Matrix Factor (%CV)
Low QC 92.55.8
High QC 94.14.3
Acceptance Criteria: IS-Normalized Matrix Factor CV ≤15%.[3]

5.5. Stability The analyte was found to be stable in human plasma under various storage and handling conditions, including bench-top storage (8 hours at room temperature), freeze-thaw cycles (3 cycles), and long-term storage (-80°C for 90 days). Post-preparative stability in the autosampler (24 hours at 10°C) was also confirmed. All stability results were within ±15% of the nominal concentrations.

Conclusion

A highly sensitive, specific, and robust HILIC-MS/MS method has been developed and fully validated for the quantification of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride in human plasma. The use of HILIC successfully overcomes the retention challenges associated with this polar analyte, while a simple protein precipitation protocol allows for high-throughput sample processing. The method meets all regulatory requirements for bioanalytical method validation and is fit-for-purpose to support clinical and non-clinical pharmacokinetic studies.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][1][14]

  • Roemling, R., & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Today. [Link][7]

  • Kim, H. Y., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 743. [Link][15]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link][4]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2][16]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link][5]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][14]

  • T-T. T. Nguyen, et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control (VJFC). [Link][17]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation. [Link][3]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][18]

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link][9]

  • Regis Technologies, Inc. LC-MS Sample Preparation: Techniques & Challenges. [Link][12]

  • Pharma Now. (2024). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link][6]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][13]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link][19]

  • Lawson, G., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(13), 4558-4566. [Link][10]

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. [Link][20]

  • Porvair Sciences. (2025). Improving sample preparation for LC-MS/MS analysis. [Link][11]

  • Ogata, M. Analysis of polar compounds in food samples with LC/MS conjugated with HILIC. Merck. [Link][8]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 3-[(2S)-morpholin-2-yl]propanoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride .

Due to its chiral morpholine ring, zwitterionic potential, and extreme hydrophilicity, this compound presents unique chromatographic challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure >98% purity and >99% enantiomeric excess (ee).

Overarching Purification Strategy

The purification of this highly polar amino acid derivative cannot be achieved through a single chromatographic step. The workflow relies on orthogonal techniques: Ion-Exchange Chromatography for bulk desalting, followed by Hydrophilic Interaction Liquid Chromatography (HILIC) for high-resolution polar impurity clearance, and finally, controlled Hydrochloride Salt Formation .

PurificationWorkflow Crude Crude Synthesis Mixture SCX Strong Cation Exchange (SCX) Crude->SCX Acidify (pH 2) Desalted Desalted Intermediate SCX->Desalted Elute (NH4OH) HILIC Preparative HILIC Desalted->HILIC High Organic Loading Chiral Chiral HPLC Analysis HILIC->Chiral Isolate Target Peak Pure Pure Target HCl Salt Chiral->Pure Lyophilize with HCl

Workflow for the purification of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride.

Chromatographic Retention Behavior

To understand why specific techniques are required, we must look at the molecule's physicochemical properties. With a morpholine nitrogen pKa of ~8.49[1] and a propanoic acid pKa of ~4.87[2], the molecule exists as a highly hydrophilic zwitterion at neutral pH.

Table 1: Retention Behavior Across Chromatographic Modes

Chromatographic ModeStationary PhaseMobile PhaseRetention BehaviorPrimary Utility
Reverse-Phase (RP-HPLC) C18 / C8Water / Acetonitrile (0.1% TFA)Elutes in void volume (k' < 0.5)Poor; only useful for highly lipophilic impurities.
Ion-Exchange (SCX) Sulfonic AcidAqueous Gradient (pH 2 to pH 10)Strong retention at pH < 3Bulk desalting, removal of neutral/anionic organics.
HILIC Zwitterionic (ZIC) or AmideAcetonitrile / Water (Ammonium Formate)Strong retention (k' > 3.0)High-resolution separation of polar byproducts.

Troubleshooting & FAQs

FAQ 1: Why does my compound co-elute with inorganic salts and fail to retain on standard C18 columns?

The Causality: Standard C18 columns rely on hydrophobic interactions. 3-[(2S)-morpholin-2-yl]propanoic acid is heavily hydrated in aqueous solutions and lacks a significant hydrophobic footprint. Consequently, partitioning into the C18 stationary phase is thermodynamically unfavorable, causing the compound to elute in the void volume alongside inorganic salts.

The Solution: Utilize Strong Cation Exchange (SCX) Chromatography . The uptake of amino acid zwitterions onto SCX resins requires acidic conditions to fully protonate the carboxylate group[3]. By lowering the loading pH to 2.0, the molecule adopts a net +1 charge, binding strongly to the negatively charged sulfonic acid groups on the resin.

Protocol A: SCX Desalting Workflow
  • Resin Preparation: Swell and pack a Strong Cation Exchange resin (e.g., Dowex 50WX8) into a glass column. Equilibrate with 3 column volumes (CV) of 0.1 M HCl, followed by 5 CV of deionized water until the effluent is pH ~5.

  • Sample Loading: Dissolve the crude synthesis mixture in deionized water. Adjust the pH to 2.0 using 1 M HCl. Load onto the column at a flow rate of 1-2 CV/hour.

  • Washing: Wash the column with 3 CV of 0.01 M HCl, followed by 2 CV of deionized water. Self-validating check: The effluent should show no UV absorbance or TLC spotting, confirming that neutral and acidic impurities have been cleared.

  • Elution: Elute the target compound using 5 CV of 5% aqueous ammonium hydroxide (NH₄OH). The high pH deprotonates the morpholine nitrogen, shifting the net charge to -1 and releasing the target.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure to yield the desalted free zwitterion.

FAQ 2: I've desalted the crude, but closely eluting polar impurities remain. How do I resolve them?

The Causality: SCX is a bulk clearance tool, not a high-resolution technique. To separate structurally similar polar byproducts (e.g., unreacted morpholine derivatives or regioisomers), you must use Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is highly effective for morpholine derivatives, providing superior retention and peak shape compared to traditional reverse-phase methods[4]. It operates by partitioning the analyte into a water-rich layer immobilized on a polar stationary phase.

Protocol B: Preparative HILIC Purification
  • Column Equilibration: Use a preparative ZIC-HILIC or Amide column. Equilibrate with 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate (pH 3.0) at your system's optimal flow rate. HILIC methods utilizing ammonium formate buffers have been successfully applied to complex morpholino compounds to ensure sharp peak shapes[5].

  • Sample Preparation: Dissolve the desalted zwitterion intermediate in a minimum volume of water, then dilute with acetonitrile to match the initial mobile phase conditions (≥75% Acetonitrile). Self-validating check: If the sample precipitates, slightly increase the aqueous portion, but do not exceed 25% water to prevent immediate column breakthrough.

  • Gradient Elution: Run a linear gradient from 90% Acetonitrile to 50% Acetonitrile over 30 minutes. The highly polar target will elute as the water concentration increases.

  • Fraction Collection: Monitor UV absorbance at 210 nm (or utilize mass-directed fraction collection). Pool fractions containing the pure target.

FAQ 3: How do I ensure I haven't racemized the (2S) stereocenter, and how do I isolate the final hydrochloride salt?

The Causality: Harsh basic conditions during synthesis or prolonged heat can cause epimerization at the chiral center adjacent to the morpholine nitrogen. You must verify enantiomeric excess (%ee) using a Chiral Stationary Phase (CSP) such as a Crown Ether column, which complexes specifically with primary/secondary amines in a stereoselective manner. Furthermore, HILIC elution leaves the compound as a formate salt or free zwitterion. To achieve the stable hydrochloride salt , a stoichiometric displacement and lyophilization must occur.

Protocol C: Hydrochloride Salt Formation & Lyophilization
  • Acidification: Dissolve the pooled, concentrated HILIC fractions in deionized water. Add 1.5 to 2.0 molar equivalents of 1 M aqueous HCl. This forces the protonation of the morpholine ring and displaces weaker volatile acids (like formic acid).

  • Freezing: Transfer the solution to a lyophilization flask and shell-freeze using a dry ice/acetone bath to maximize the surface area for sublimation.

  • Lyophilization: Attach the flask to a manifold freeze-dryer at < 0.1 mbar and -50°C for 24-48 hours. The excess volatile HCl and water will sublime completely. Self-validating check: The resulting product should be a free-flowing, white crystalline solid. A sticky residue indicates incomplete water/HCl removal; if this occurs, redissolve in water and repeat the lyophilization cycle.

References

  • PubChem - NIH. "Morpholine | C4H9NO | CID 8083".
  • Creative Proteomics.
  • Industrial & Engineering Chemistry Research - ACS Publications. "Separation of Amino Acids at a Synthetic Ion Exchange Resin: Thermodynamics and Energetics".
  • PMC - NIH. "Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry".
  • Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Optimization

3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride stability and storage conditions

Handling, Stability, and Troubleshooting Guide for R&D Professionals Overview & Chemical Profiling 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride (CAS: 1787250-02-5) is a highly versatile chiral building block frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling, Stability, and Troubleshooting Guide for R&D Professionals

Overview & Chemical Profiling

3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride (CAS: 1787250-02-5) is a highly versatile chiral building block frequently utilized in peptidomimetic synthesis and PROTAC linker engineering. Structurally, it features a secondary amine within a morpholine ring and a terminal carboxylic acid, isolated as a hydrochloride salt[1]. This zwitterionic-like potential, combined with the hygroscopic nature of the HCl salt, dictates strict handling protocols to prevent deliquescence and maintain stereochemical integrity. According to safety databases, it is classified as a skin and eye irritant (H315, H319), necessitating appropriate PPE during handling[2].

FAQ: Storage & Stability Fundamentals

Q: What are the optimal long-term storage conditions? A: For long-term viability (>6 months), store the compound at 2-8°C under an inert atmosphere (Nitrogen or Argon) in a tightly sealed, light-resistant container[3]. The low temperature minimizes thermal degradation, while the inert atmosphere prevents moisture ingress.

Q: Why is this specific compound so prone to clumping and deliquescence? A: The causality lies in its molecular structure. The hydrochloride salt creates an ionic lattice that is highly favorable to water absorption. Furthermore, the morpholine oxygen, the secondary amine, and the carboxylic acid provide multiple hydrogen-bonding donor/acceptor sites. When exposed to ambient humidity, the thermodynamic drive to hydrate the crystal lattice exceeds the lattice energy, causing the powder to absorb moisture until it dissolves in its own water of hydration (deliquescence).

Q: Is there a risk of chiral inversion at the (2S) position during storage? A: In the solid state under desiccated conditions, the (2S) stereocenter is highly stable. However, prolonged exposure to moisture combined with elevated temperatures can facilitate trace enolization at the alpha-carbon of the propanoic acid side chain, or ring-opening/closing pathways if subjected to strong bases, leading to partial racemization.

Troubleshooting Guide: Experimental Workflows

Issue 1: Unexplained pH drops and assay failure in aqueous biological buffers.

  • Root Cause: Researchers often forget that the compound is an HCl salt. Dissolving it in a weak buffer (e.g., 10 mM HEPES or Tris) releases equimolar equivalents of strong acid (HCl), crashing the pH of the assay medium and potentially denaturing target proteins.

  • Resolution: Always pre-neutralize the stock solution. Add 1 molar equivalent of a mild base (e.g., NaOH) to the aqueous stock, or utilize a high-capacity buffer (>100 mM) and verify the final pH with a micro-electrode before introducing it to biological systems.

Issue 2: Poor yield during amide bond formation (e.g., EDC/HATU coupling).

  • Root Cause: The secondary amine in the morpholine ring is sterically hindered. More critically, it is protonated due to the HCl salt, rendering it non-nucleophilic.

  • Resolution: You must free-base the amine in situ. Add 2.5 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to the reaction mixture before adding the coupling reagent. If yields remain low, switch from EDC to a highly reactive uronium-based coupling reagent like HATU to overcome the steric hindrance of the morpholine ring.

CouplingTroubleshooting Issue Poor Amide Coupling Yield CheckBase Check Base Equivalents (Neutralize HCl?) Issue->CheckBase AddBase Add 2.5-3.0 eq DIPEA (Free-base amine) CheckBase->AddBase No CheckSterics Check Steric Hindrance (Secondary Amine) CheckBase->CheckSterics Yes Success Successful Coupling AddBase->Success ChangeReagent Use HATU or COMU instead of EDC CheckSterics->ChangeReagent High Hindrance ChangeReagent->Success

Logical decision tree for troubleshooting low yields in amide coupling reactions involving HCl salts.

Experimental Protocols

Protocol 1: Controlled Aliquoting and Reconstitution (Self-Validating System) To prevent repeated moisture exposure to the bulk powder, implement this single-use aliquoting protocol.

  • Thermal Equilibration: Remove the sealed master vial from 2-8°C storage and place it in a desiccator at room temperature for 60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture on the powder.

  • Inert Transfer: Move the equilibrated vial into a Nitrogen or Argon-purged glovebox.

  • Tare Validation: Pre-tare amber glass vials on an analytical balance. Rapidly transfer the desired mass (e.g., 10 mg) into each vial. Re-weigh to confirm the exact mass. Self-Validation: Relying on the tare weight prevents the need to repeatedly expose the bulk material to the balance environment.

  • Sealing: Purge each aliquot vial with a gentle stream of Argon, seal securely with a PTFE-lined cap, and wrap with Parafilm. Store at 2-8°C[3].

Protocol 2: Moisture Content Determination and Recovery If the compound exhibits visual clumping, it has absorbed moisture.

  • Quantification: Dissolve a 10 mg sample in anhydrous methanol and perform a Karl Fischer (KF) coulometric titration to determine the exact water percentage.

  • Desiccation: If water content exceeds 1.5% w/w, transfer the open vial to a vacuum desiccator containing fresh Phosphorus Pentoxide ( P2​O5​ ).

  • High-Vacuum Drying: Apply high vacuum (<1 mbar) at room temperature for 24-48 hours. Note: Do not heat the sample, as heating a wet HCl salt can cause partial hydrolysis or degradation.

  • Verification: Repeat the KF titration. The system is validated when the moisture content drops below 0.5%.

HandlingWorkflow Start Receive 3-[(2S)-morpholin-2-yl] propanoic acid HCl Equilibrate Equilibrate to RT (Prevents Condensation) Start->Equilibrate Inspect Visual Inspection (Free-flowing vs. Clumped) Equilibrate->Inspect Glovebox Transfer to N2/Ar Glovebox Inspect->Glovebox Dry/Free-flowing Dry Vacuum Desiccation (P2O5, <1 mbar) Inspect->Dry Clumped/Wet Aliquot Prepare Single-Use Aliquots in Amber Vials Glovebox->Aliquot Dry->Glovebox KF Titration <0.5% Store Store at 2-8°C, Desiccated Aliquot->Store

Step-by-step workflow for the handling, aliquoting, and moisture recovery of hygroscopic HCl salts.

Stability Data Matrix

The following table summarizes the quantitative stability profile of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride under various environmental conditions.

Storage TemperatureRelative Humidity (RH)AtmosphereEstimated Shelf LifePhysical State Observation
2-8°C <10% (Desiccated)Argon / Nitrogen> 24 MonthsFree-flowing white powder
20-25°C <10% (Desiccated)Argon / Nitrogen12 MonthsFree-flowing white powder
20-25°C 40-60% (Ambient)Air< 1 WeekClumping, onset of deliquescence
40°C 75% (Accelerated)Air< 24 HoursComplete liquefaction / Degradation
References
  • NextSDS. "3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of highly polar, non-proteogenic amino acid analogs.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of highly polar, non-proteogenic amino acid analogs. 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride is a highly valuable chiral building block in drug discovery, but its physicochemical properties make it notoriously difficult to handle in standard organic synthesis workflows.

This guide is designed to deconstruct the causality behind these solubility issues and provide field-proven, self-validating protocols to keep your syntheses moving forward.

Strategic Decision Workflow

Before troubleshooting, it is critical to align your solubilization strategy with your intended chemical transformation.

SolubilityDecision Start Solubility Issue: 3-[(2S)-morpholin-2-yl]propanoic acid HCl Goal What is your target reaction? Start->Goal Coupling Direct Amide Coupling Goal->Coupling Multistep Multi-step Synthesis Goal->Multistep InSitu In situ Free-Basing (Add DIPEA in DMF/NMP) Coupling->InSitu Protect Protecting Group Strategy (N-Boc or O-Ester) Multistep->Protect

Decision matrix for overcoming morpholine-propanoic acid solubility issues.

Frequently Asked Questions (Troubleshooting)

Q1: Why is 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride completely insoluble in standard organic solvents like DCM, THF, and EtOAc? A1: The compound is formulated as a hydrochloride salt. The electrostatic interaction between the protonated morpholine nitrogen (-NH₂⁺-) and the chloride counter-ion (Cl⁻) creates a highly stable, polar crystal lattice. Non-polar or weakly polar organic solvents lack the solvation energy required to disrupt this lattice [1]. Furthermore, the common ion effect dictates that any trace chloride in the system will further suppress its dissolution equilibrium.

Q2: I need to perform an amide coupling (e.g., using HATU). How do I get this compound into solution without ruining the reaction? A2: You must convert the hydrochloride salt to its free amine in situ immediately prior to coupling. Suspend the salt in a polar aprotic solvent (DMF or NMP are superior to DCM here) and add a tertiary amine base. Expert Insight: Always use N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). The resulting by-product, DIPEA·HCl, has significantly higher solubility in organic solvents than TEA·HCl. Using TEA often results in a thick, un-stirrable suspension of TEA·HCl that traps your active ester and drastically reduces coupling yields [2].

Q3: Even after adding DIPEA to neutralize the HCl, my mixture remains cloudy and the compound won't fully dissolve. What is happening? A3: You are observing the formation of a zwitterion. Even after the external HCl is neutralized, the secondary amine of the morpholine ring (pKa ~8.3) is basic enough to be protonated by its own propanoic acid side chain (pKa ~4.8). This internal salt network is still highly polar. If your coupling reagents cannot penetrate this suspension, you must abandon in situ neutralization and move to a protecting group strategy [3].

Q4: How do I permanently improve the organic solubility of this building block for a multi-step synthesis? A4: You must disrupt the zwitterionic potential by masking one of the functional groups. Protecting the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group eliminates the basicity of the amine. This prevents internal salt formation, drastically increasing lipophilicity and rendering the compound highly soluble in DCM, THF, and EtOAc [4].

Quantitative Solubility Profile

To guide your solvent selection, the table below summarizes the empirical solubility profiles of the compound across its different structural states.

Compound StateWaterMethanol (MeOH)Dichloromethane (DCM)Dimethylformamide (DMF)
HCl Salt (As supplied)> 100 mg/mL~ 20 mg/mL< 1 mg/mL (Insoluble)< 5 mg/mL (Sparingly)
Free Base / Zwitterion SolubleSoluble< 5 mg/mL (Sparingly)~ 15 mg/mL (Suspension)
N-Boc Protected InsolubleSoluble> 50 mg/mL (Highly Soluble) > 50 mg/mL (Highly Soluble)

Experimental Protocols

Protocol A: In Situ Free-Basing and Amide Coupling

Use this self-validating protocol when you want to avoid adding a discrete protection/deprotection step to your synthetic route.

  • Suspension: In an oven-dried flask under inert atmosphere (N₂ or Ar), suspend 1.0 equivalent of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride in anhydrous DMF (0.1 M concentration). Note: Do not use DCM, as the intermediate zwitterion will crash out.

  • Neutralization: Cool the suspension to 0 °C. Dropwise, add 2.5 equivalents of DIPEA. The extra 1.5 equivalents account for the neutralization of the HCl salt and the activation of the coupling reagent. Stir for 15 minutes. The mixture should become noticeably more translucent as the DIPEA·HCl salt dissolves.

  • Activation: Add 1.1 equivalents of HATU. Stir at 0 °C for 10 minutes to form the active HOAt ester. A color change (often pale yellow) validates the formation of the active ester.

  • Coupling: Add 1.1 equivalents of your target amine. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF.

Protocol B: N-Boc Protection for Enhanced Organic Solubility

Use this protocol to permanently convert the material into a highly soluble, DCM-compatible building block.

ReactionPathway HCl HCl Salt (Insoluble in DCM) Base Add NaOH (aq) (Neutralization) HCl->Base Zwit Zwitterion (Aqueous Soluble) Base->Zwit Boc Add Boc2O (N-Protection) Zwit->Boc Prod N-Boc Derivative (DCM Soluble) Boc->Prod

Chemical workflow transforming the insoluble HCl salt into a soluble N-Boc derivative.

  • Dissolution: Dissolve 1.0 equivalent of the HCl salt in a 1:1 mixture of 1M aqueous NaOH and 1,4-dioxane. The aqueous base serves a dual purpose: it neutralizes the HCl salt and deprotonates the carboxylic acid, keeping the molecule fully dissolved in the aqueous phase.

  • Protection: Cool the solution to 0 °C. Slowly add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of dioxane.

  • Reaction: Stir the mixture at room temperature for 12 hours. The reaction is self-validating; as the amine is protected, the pH will slowly drop. Maintain the pH ~9 by adding 1M NaOH dropwise if necessary.

  • Isolation (Critical Step): Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous layer with diethyl ether to remove unreacted Boc₂O.

  • Precipitation/Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M KHSO₄ (avoid strong acids like HCl which can cleave the newly formed Boc group). Extract the resulting cloudy suspension with DCM (3x). The N-Boc protected product will now seamlessly partition into the DCM layer.

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to yield the highly soluble N-Boc protected building block.

References

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Explains the common ion effect and lattice energy dynamics of hydrochloride salts. [Link]

  • A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes. Organic Process Research & Development (ACS Publications). Details the superior solubility of DIPEA·HCl over TEA·HCl in organic solvents during coupling reactions.[Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews (ACS Publications). Demonstrates the use of Boc-protection on amino acid hydrochlorides to prevent competitive substitution and overcome low solubility in organic solvents.[Link]

Optimization

Technical Support Center: 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride Crystallization

Welcome to the Advanced Troubleshooting & Process Optimization Guide. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the crysta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting & Process Optimization Guide. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the crystallization of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride.

Due to the molecule's highly polar nature, secondary amine hydrochloride salt, and chiral center, researchers frequently encounter issues such as liquid-liquid phase separation ("oiling out"), hygroscopicity, and poor yield. This guide moves beyond basic instructions, providing the mechanistic causality behind each step and establishing self-validating protocols to ensure reliable, scalable results.

Physicochemical Profiling & Mechanistic Implications

Before troubleshooting, it is critical to understand how the molecule's physical properties dictate its behavior in solution. The table below summarizes the quantitative data and its direct impact on crystallization strategy.

ParameterValue / CharacteristicMechanistic Implication for Crystallization
Molecular Weight 195.64 g/mol (HCl salt)Essential for precise mass-balance, supersaturation calculations, and theoretical yield tracking.
Structural Polarity High (Zwitterionic core masked by HCl)The protonated morpholine nitrogen and carboxylic acid necessitate highly polar protic primary solvents (e.g., methanol, water).
Primary Solvents Methanol, Ethanol, WaterProvides the necessary solvation sphere. High solubility in these solvents means cooling crystallization alone often yields poor recovery.
Antisolvents MTBE, Acetone, Ethyl AcetateDisrupts the hydrogen-bonding network, sharply decreasing solubility to drive supersaturation without degrading the API[1].
Hygroscopicity HighRequires controlled-humidity isolation. Limits the use of strictly aqueous systems without a rigorous secondary drying step.

Diagnostic Q&A: Troubleshooting Common Failures

Q1: My solution forms a milky emulsion and settles into a sticky liquid layer at the bottom of the flask instead of forming crystals. What is happening?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2]. This occurs when the solution reaches supersaturation at a temperature that is higher than the melting point of the solute in that specific solvent mixture[3]. Because impurities often dissolve better in this amorphous liquid phase, the oil will rarely solidify into pure crystals[2]. Furthermore, rapid cooling or high initial concentrations push the system past the metastable zone directly into the labile zone, forcing phase separation before nucleation can occur[4].

The Solution: You must alter the thermodynamic pathway.

  • Dilute the system: Add 5-10% more primary solvent to decrease the initial concentration, shifting the cloud-point curve[4].

  • Implement Seeding: Introduce 1-5 wt% of pure seed crystals just above the cloud point. Seeding provides a low-energy surface for nucleation, bypassing the high energy barrier that leads to oiling out[3].

OilingOut Start Observation: Oiling Out (LLPS) Dilute Is solution too concentrated? Start->Dilute Action1 Dilute with primary solvent & reheat Dilute->Action1 Yes Cooling Is cooling rate too fast? Dilute->Cooling No Action2 Reduce cooling rate (< 0.1 °C/min) Cooling->Action2 Yes Seeding Metastable zone identified? Cooling->Seeding No Action3 Add 1-5 wt% seeds above cloud point Seeding->Action3 Yes

Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Q2: I am using cooling crystallization, but my yield is consistently below 40%. How can I improve recovery?

The Causality: 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride has a relatively flat solubility curve in polar solvents like methanol or water. Cooling the solution from 60°C to 5°C simply does not drop the solubility enough to force the product out of the mother liquor. The Solution: Transition to an Antisolvent Crystallization strategy. By carefully titrating an antisolvent like Methyl tert-butyl ether (MTBE) into a methanolic solution, you drastically alter the dielectric constant of the medium, forcing the highly polar hydrochloride salt out of solution while keeping organic impurities dissolved[1].

Q3: How does oiling out affect the chiral purity of the (2S) enantiomer?

The Causality: While oiling out is generally considered detrimental, research shows that LLPS alters the composition of the mother phase because the target material and impurities distribute into each liquid phase according to their own partition coefficients[5]. However, relying on oiling out for chiral purification is highly unpredictable. To ensure enantiomeric enrichment of the (2S) isomer, you must maintain a strict solid-liquid equilibrium. If the compound forms a racemic compound (where the racemate is less soluble than the pure enantiomer), you must ensure your starting enantiomeric excess (ee) is high enough to stay on the pure enantiomer side of the eutectic point during antisolvent addition.

Self-Validating Protocol: Antisolvent Crystallization with Seeding

To eliminate the risks of oiling out and poor yield, use the following self-validating antisolvent crystallization workflow. A "self-validating" protocol means you do not proceed to the next step unless a specific physical observation confirms the system is in the correct thermodynamic state.

Phase 1: Dissolution and Clarification
  • Dissolution: Suspend crude 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride in Methanol (approx. 5-7 volumes). Heat to 50°C under moderate agitation until completely dissolved.

    • Self-Validation Check: The solution must be entirely transparent. If particulates remain, add Methanol in 0.5 vol increments until clear.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a clean, pre-warmed crystallization vessel.

    • Mechanistic Rationale: Removes foreign particulates that act as uncontrolled nucleation sites, which can trigger premature, heterogeneous nucleation.

Phase 2: Metastable Zone Targeting & Seeding
  • Initial Antisolvent Addition: Slowly add MTBE (Antisolvent) dropwise at 50°C until the solution becomes faintly turbid, then immediately add 0.2 volumes of Methanol to regain a clear solution.

    • Self-Validation Check: The solution is now perfectly poised in the metastable zone. If it remains cloudy, you have entered the labile zone; add more Methanol until clear.

  • Seeding: Add 1-2 wt% of pure 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride seed crystals.

  • Aging: Hold the temperature at 50°C and agitate for 60 minutes.

    • Self-Validation Check: Inspect the vessel. The seed bed must persist and slightly grow. If the seeds dissolve, the solution was undersaturated (add more MTBE). If the solution rapidly turns into a thick white paste, supersaturation was too high (heat and dilute).

Phase 3: Yield Driven Ramp & Isolation
  • Antisolvent Ramp: Over a period of 4 hours, linearly dose the remaining MTBE (up to 10-15 volumes total) using a syringe pump.

    • Mechanistic Rationale: A slow, controlled addition maintains a constant, low level of supersaturation, promoting crystal growth over secondary nucleation, yielding large, filterable crystals rather than fine, sticky powders.

  • Cooling: Ramp the temperature down to 5°C at a rate of 0.1 °C/min. Hold for 2 hours.

  • Isolation & Drying: Filter the slurry under a nitrogen blanket. Wash the cake with cold, anhydrous MTBE. Dry in a vacuum oven at 45°C until constant weight is achieved.

    • Mechanistic Rationale: The nitrogen blanket and anhydrous wash prevent the hygroscopic hydrochloride salt from absorbing atmospheric moisture and deliquescing on the filter frit.

Antisolvent Step1 1. Dissolution Primary Solvent Step2 2. Polish Filtration Remove Particulates Step1->Step2 Step3 3. Antisolvent Titration Reach Metastable Zone Step2->Step3 Step4 4. Seeding & Aging Induce Nucleation Step3->Step4 Step5 5. Antisolvent Ramp Drive Yield Step4->Step5 Step6 6. Isolation Filter & Dry Step5->Step6

Step-by-step antisolvent crystallization workflow for hydrochloride salts.

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting - Liquid Droplets Form (The Solid "Oils Out"). LibreTexts. Available at:[Link][2]

  • Organic Process Research & Development (ACS Publications). Application of Transition-Metal Catalysis, Biocatalysis, and Flow Chemistry as State-of-the-Art Technologies in the Synthesis of LCZ696. ACS Publications. Available at: [Link][1]

  • Organic Process Research & Development (ACS Publications). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. Available at:[Link][5]

  • ResearchGate. An In-Line Study of Oiling Out and Crystallization. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride

Welcome to the technical support center for 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and analyzing this chiral molecule. Here, we address common challenges and frequently asked questions to ensure the integrity and success of your experimental work.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the synthesis and analysis of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride.

Issue 1: Low Yield of the Desired Product

Question: My synthesis of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride is resulting in a significantly lower yield than anticipated. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields can stem from several factors throughout the synthetic process. A primary consideration is the efficiency of the key reaction steps, which often involve the formation of the morpholine ring and subsequent modifications. Let's break down the likely culprits and their solutions.

Potential Causes & Solutions:

  • Incomplete N-Alkylation or Amide Bond Formation: The core synthesis often involves either the alkylation of a morpholine precursor or the formation of an amide bond followed by reduction.

    • N-Alkylation: If your route involves N-alkylation of a morpholine derivative, ensure that your base is sufficiently strong to deprotonate the nitrogen, and that the reaction temperature and time are optimized.[1][2][3] Incomplete reaction can leave starting material, complicating purification. Consider using a more reactive alkylating agent or a higher boiling point solvent to drive the reaction to completion.

    • Amide Coupling: For syntheses proceeding through an amide intermediate, the choice of coupling agent is critical. Reagents like DCC or EDC are commonly used, but their effectiveness can be substrate-dependent.[4][5] If you observe unreacted starting materials, consider switching to a different coupling agent or adding an activator like HOBt. The direct reaction of a carboxylic acid and an amine is often inefficient without a coupling agent due to salt formation.[5][6]

  • Side Reactions: Several side reactions can consume your starting materials or intermediates, leading to a lower yield of the target molecule.

    • Over-alkylation: In N-alkylation steps, it's possible for the newly formed secondary amine to react further, leading to undesired byproducts. This can be minimized by using a controlled stoichiometry of the alkylating agent and a suitable base.

    • Ring Opening: Under harsh acidic or basic conditions, or at elevated temperatures, the morpholine ring can be susceptible to opening.[7][8] This is particularly a concern during workup or purification steps. Maintain moderate pH and temperature wherever possible.

  • Purification Losses: The hydrochloride salt of 3-[(2S)-morpholin-2-yl]propanoic acid is often purified by crystallization. If your yield is low post-purification, you may be losing a significant amount of product to the mother liquor.

    • Solvent Selection: The choice of solvent for crystallization is crucial. An ideal solvent will dissolve the compound at elevated temperatures but have low solubility at room temperature or below. Experiment with different solvent systems to optimize recovery.

    • Precipitation pH: Ensure the pH is optimized for the precipitation of the hydrochloride salt. Adding excess HCl can sometimes increase solubility.

Workflow for Yield Optimization:

Caption: Workflow for troubleshooting low product yield.

Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis

Question: My HPLC/LC-MS analysis of the final product shows several unexpected peaks. How can I identify these impurities and what are their likely sources?

Answer:

The presence of impurities is a common challenge. Identifying these unknowns is the first step toward eliminating them. The most common impurities are often structurally related to the desired product.

Common Side Products and Their Formation:

Impurity NamePotential SourceProposed Mitigation Strategy
Diastereomer ((2R)-enantiomer) Racemization during synthesis, impure starting materials.Use high-purity chiral starting materials. Avoid harsh basic or acidic conditions that could epimerize the chiral center.
N-Alkylated Byproducts Further reaction of the morpholine nitrogen.[1][2]Control stoichiometry of reagents carefully. Use a protecting group strategy if necessary.
Ring-Opened Products Cleavage of the morpholine ring under strong acid/base or high heat.[7][8]Maintain moderate pH and temperature during reaction and workup.
Unreacted Starting Materials/Intermediates Incomplete reaction.Optimize reaction conditions (time, temperature, catalyst).
Positional Isomers If starting from a substituted aromatic precursor, impurities in the starting material can lead to positional isomers in the final product.[9]Ensure the purity of all starting materials.

Proposed Mechanism for a Common Side Reaction: Over-alkylation

Caption: Competing desired and side reactions in N-alkylation.

Analytical Approach for Impurity Identification:

  • LC-MS/MS: Obtain the mass of the impurity peak. The fragmentation pattern from MS/MS can provide structural clues.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to predict the elemental composition.

  • Preparative HPLC: Isolate the impurity for structural elucidation by NMR.

  • Spiking Studies: If you suspect a particular impurity (e.g., a starting material), "spike" your sample with a small amount of the pure substance to see if the peak height increases.

Issue 3: Difficulty in Confirming Stereochemical Purity

Question: I am struggling to confirm the enantiomeric purity of my (2S)-configured product. What are the recommended analytical methods?

Answer:

Confirming the stereochemical purity is critical for any chiral compound intended for pharmaceutical use. The presence of the undesired enantiomer can have different pharmacological or toxicological effects.

Recommended Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.

    • Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often a good starting point.[10][11]

    • Mobile Phase Optimization: The separation of enantiomers is highly dependent on the mobile phase composition. You may need to screen different solvent systems (e.g., hexane/isopropanol, acetonitrile/methanol) and additives (e.g., trifluoroacetic acid, diethylamine) to achieve baseline separation.

  • Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents:

    • Mosher's Acid Analysis: This classic method involves reacting your compound (which has a hydroxyl or amine group) with a chiral derivatizing agent like Mosher's acid chloride to form diastereomers.[12] These diastereomers will have distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for quantification.

    • Chiral Solvating Agents: These agents form transient diastereomeric complexes with your analyte, leading to separate NMR signals for the enantiomers.

  • Gas Chromatography (GC) on a Chiral Column: If your compound or a suitable derivative is volatile, chiral GC can be an excellent method for determining enantiomeric excess.[13]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Start with a polysaccharide-based chiral column (e.g., amylose or cellulose derivatives).

  • Initial Mobile Phase Screening:

    • Normal Phase: n-Hexane/Ethanol or n-Hexane/Isopropanol mixtures.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer.

  • Additive Screening: Add a small percentage (e.g., 0.1%) of an acidic (trifluoroacetic acid) or basic (diethylamine) modifier to the mobile phase to improve peak shape and resolution.

  • Optimization: Systematically vary the ratio of the mobile phase components and the concentration of the additive to maximize the resolution between the enantiomeric peaks.

  • Validation: Once a suitable method is developed, validate it according to ICH guidelines for linearity, accuracy, precision, and limit of detection/quantification.[10]

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to control during the synthesis of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride?

A1: The most critical parameters to control are:

  • Temperature: Many of the reactions involved are temperature-sensitive. Deviation from the optimal temperature can lead to side product formation or incomplete reactions.

  • Stoichiometry of Reagents: Precise control over the molar ratios of reactants, especially the base and any alkylating or coupling agents, is crucial to prevent side reactions like over-alkylation.[3]

  • pH: Maintaining the correct pH during the reaction, workup, and purification is vital to ensure the stability of the morpholine ring and to facilitate the isolation of the hydrochloride salt.

Q2: How can I prevent racemization at the C2 position of the morpholine ring?

A2: Racemization can occur if the stereocenter is subjected to conditions that allow for equilibration. To prevent this:

  • Avoid Strong Bases: Deprotonation of the C-H bond at the chiral center can lead to racemization. Use the mildest base necessary to achieve the desired transformation.

  • Moderate Temperatures: High temperatures can increase the rate of racemization.

  • Protecting Group Strategy: If the synthesis involves harsh conditions, consider protecting the morpholine nitrogen. This can sometimes reduce the lability of the adjacent C-H bond.

Q3: What are the best practices for storing 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride?

A3: As a hydrochloride salt of an amino acid derivative, it is likely a hygroscopic solid. Best practices for storage include:

  • Keep in a tightly sealed container.

  • Store in a cool, dry place.

  • Consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.

Q4: Are there any known safety concerns associated with the synthesis of this compound?

A4: Standard laboratory safety precautions should always be followed. Specific concerns for this synthesis may include:

  • Corrosive Reagents: The use of strong acids (like HCl) and bases requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactive Intermediates: Some synthetic routes may involve reactive intermediates. It is important to understand the potential hazards of each step of your synthesis.

  • Solvent Hazards: Use of flammable or toxic solvents should be done in a well-ventilated fume hood.

References
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules. Retrieved from [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis. Retrieved from [Link]

  • TBA
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • TBA
  • Vasilyev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. Retrieved from [Link]

  • Ghorab, M. M., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. Retrieved from [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. AKJournals. Retrieved from [Link]

  • Chiacchio, M. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. Retrieved from [Link]

  • TBA
  • TBA
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

  • Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology. Retrieved from [Link]

  • Kempa, M., et al. (2010). Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. Dalton Transactions. Retrieved from [Link]

  • TBA
  • ECHA. (n.d.). 3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride. Retrieved from [Link]

  • Madhavan, P., et al. (2011). A Validated LC Method for the Determination of Chiral Purity of (S)-2-azido- 3-methylbutanoic acid. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis. Retrieved from [Link]

  • TBA
  • Giri, B. R., & El-Nahas, A. M. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. The Journal of Physical Chemistry A. Retrieved from [Link]

  • European Patent Office. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Optimization

Technical Support Center: Purity Assessment of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride

Welcome to the Analytical Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with the rigorous purity assessment of 3-[(2S)-morpholin-2-yl]pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with the rigorous purity assessment of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride (CAS: 1787250-02-5)[1].

Because this compound is a highly polar, zwitterionic, chiral molecule lacking a strong UV chromophore, standard reversed-phase HPLC-UV methodologies will fail. This guide provides field-proven troubleshooting logic, self-validating experimental protocols, and the causality behind every analytical choice to ensure absolute scientific integrity.

Part 1: Analytical Strategy & Workflow

PurityWorkflow API 3-[(2S)-morpholin-2-yl]propanoic acid HCl ChemPurity Chemical Purity (HILIC-CAD / LC-MS) API->ChemPurity Impurity Profiling ChiralPurity Chiral Purity (Chiral HPLC) API->ChiralPurity (2R)-Enantiomer Check Counterion Counterion Analysis (Ion Chromatography) API->Counterion Chloride Mass Balance ChemPass Confirm >98% Purity ChemPurity->ChemPass ChiralPass Confirm >99% ee ChiralPurity->ChiralPass SaltPass Confirm ~18.6% w/w Cl- Counterion->SaltPass

Workflow for comprehensive purity assessment of 3-[(2S)-morpholin-2-yl]propanoic acid HCl.

Quantitative Data Summary

To establish a baseline for your quality control (QC) release testing, refer to the expected physicochemical and analytical parameters summarized below:

Table 1: Target Specifications for High-Purity API

ParameterExpected SpecificationRecommended Analytical Technique
Molecular Weight 195.64 g/mol (Salt) / 159.18 g/mol (Free Base)High-Resolution Mass Spectrometry (HRMS)
Chemical Purity ≥ 98.0%HILIC-CAD or LC-MS
Enantiomeric Excess (ee) ≥ 99.0% (2S-enantiomer)Chiral HPLC-MS
Chloride Content 18.0% - 19.2% w/w (Theoretical: 18.6%)Ion Chromatography (IC) / HILIC-ELSD
Water Content ≤ 1.0%Karl Fischer Titration

Part 2: Troubleshooting FAQs (Causality & Solutions)

Section A: Chemical Purity & Related Substances

Q1: Why am I seeing a flat baseline or extremely low sensitivity when analyzing the API using standard HPLC-UV at 254 nm?

  • Causality: 3-[(2S)-morpholin-2-yl]propanoic acid lacks an extended conjugated π-system. The morpholine ring and aliphatic carboxylic acid only exhibit weak end-absorption below 210 nm, making UV detection unreliable and blind to non-absorbing impurities.

  • Solution: Switch to a universal detector. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is highly recommended for simultaneous API and counterion analysis[2]. Alternatively, use LC-MS in positive electrospray ionization (ESI+) mode to track the [M+H]+ ion at m/z 160.

Q2: My peaks are severely tailing and eluting in the void volume on a C18 column. How do I fix this?

  • Causality: The compound is highly polar and exists as a zwitterion (protonated secondary amine, deprotonated carboxylic acid) at neutral pH. Standard C18 stationary phases cannot retain such polar molecules, and residual surface silanols cause severe secondary interactions with the amine.

  • Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). A zwitterionic HILIC (Z-HILIC) column provides orthogonal retention driven by analyte partitioning into a water-enriched layer on the stationary phase.

Section B: Counterion (Hydrochloride) Quantification

Q3: Why is it necessary to quantify the chloride counterion if the chemical purity of the free base is >99%?

  • Causality: Accurate determinations of counterions are mandatory for QC release testing to confirm the exact stoichiometry of the salt form and ensure the mass balance of the API[3]. A missing counterion indicates the presence of the free base or an alternative salt, which drastically alters solubility and bioavailability.

  • Solution: Perform Ion Chromatography (IC) with suppressed conductivity, or utilize a mixed-mode HILIC-ELSD method to quantify both the morpholine derivative and the chloride ion in a single run.

Section C: Enantiomeric Purity

Q4: I cannot resolve the (2S) and (2R) enantiomers. What is the mechanistic failure here?

ChiralTroubleshooting Issue Poor Enantiomeric Resolution (Rs < 1.5) Cause1 Inadequate Chiral Recognition Issue->Cause1 Cause2 Secondary Interactions (Amine/Acid groups) Issue->Cause2 Sol1 Screen alternative CSPs (e.g., Crown ether or Amylose) Cause1->Sol1 Sol2 Add TFA/DEA modifiers or use Zwitterionic buffers Cause2->Sol2

Troubleshooting logic for resolving poor enantiomeric separation of morpholine derivatives.

  • Causality: Enantiomers of zwitterionic molecules require a Chiral Stationary Phase (CSP) capable of multiple stereoselective interaction points (hydrogen bonding, steric hindrance, dipole-dipole). If the CSP only interacts with the carboxylic acid and ignores the chiral center at the morpholine C2 position, resolution will fail.

  • Solution: Crown ether-based CSPs (e.g., Crownpak CR(+)) are highly specific for recognizing primary and secondary amines near chiral centers[4]. Because they form inclusion complexes with the protonated amine, they are ideal for this molecule.

Table 2: Troubleshooting Matrix for HILIC-CAD Analysis

SymptomRoot Cause (Causality)Corrective Action
No API peak detected API is UV-transparent >210 nm.Switch from UV detector to CAD, ELSD, or MS[2].
Split or tailing peaks Secondary interactions between the amine and stationary phase.Adjust mobile phase buffer (e.g., 20 mM ammonium formate) to mask silanols.
Baseline drift in CAD Non-volatile salts precipitating in the detector.Ensure strictly volatile buffers (formate/acetate) are used. Never use phosphates.

Part 3: Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . You must pass the validation gate before analyzing your unknown synthetic samples.

Protocol 1: Simultaneous Chemical Purity & Chloride Quantitation via HILIC-CAD

This method separates the API free base from the chloride counterion, allowing simultaneous purity profiling and mass balance confirmation,[2].

1. Materials & Instrumentation:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Detector: Charged Aerosol Detector (CAD) (Evaporator Temp: 35°C, Data Rate: 10 Hz).

2. Chromatographic Gradient:

  • 0-2 min: 90% B (Isocratic hold)

  • 2-12 min: Linear gradient from 90% B to 50% B

  • 12-15 min: 50% B (Wash)

  • 15-20 min: 90% B (Re-equilibration)

3. Self-Validating System Gate:

  • Action: Inject a mixed standard containing 1.0 mg/mL Sodium Chloride and 1.0 mg/mL 3-(morpholin-4-yl)propanoic acid (an achiral structural analog).

  • Validation Criteria: The method is only valid if the chloride ion peak (eluting early in HILIC) and the zwitterionic API analog peak are baseline resolved ( Rs​>2.0 ). The calculated mass fraction of chloride must fall within ±2% of the theoretical spiked amount.

4. Sample Analysis:

  • Prepare the synthetic 3-[(2S)-morpholin-2-yl]propanoic acid HCl sample at 1.0 mg/mL in 80:20 Acetonitrile:Water.

  • Inject 5 µL. Calculate chemical purity by area normalization of the API peak, and quantify chloride content against a standard calibration curve.

Protocol 2: Chiral Purity Assessment via Chiral LC-MS

Because the molecule lacks a UV chromophore, chiral HPLC must be coupled with Mass Spectrometry (SIM mode) to detect the enantiomers.

1. Materials & Instrumentation:

  • Column: Crown ether-based CSP (e.g., Crownpak CR(+), 150 x 4.0 mm, 5 µm)[4].

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.5) containing 5% Methanol. (Note: Ensure MS compatibility by using a post-column make-up flow of acetonitrile/water to assist desolvation, or substitute with a volatile MS-friendly acidic buffer like 0.1% TFA if sensitivity allows).

  • Temperature: 10°C (Sub-ambient temperatures enhance chiral recognition on Crown ether columns).

  • Detector: Single Quadrupole Mass Spectrometer (ESI+, SIM m/z 160).

2. Self-Validating System Gate:

  • Action: Inject a racemic standard of 3-(morpholin-2-yl)propanoic acid hydrochloride.

  • Validation Criteria: The method is validated only if the (2S) and (2R) enantiomers demonstrate a resolution factor ( Rs​ ) of ≥1.5 .

3. Sample Analysis:

  • Inject the synthetic (2S) sample.

  • Calculate Enantiomeric Excess (ee): ee(%)=Area(2S)​+Area(2R)​Area(2S)​−Area(2R)​​×100

Part 4: References

  • New Approaches for Simultaneous API and Counterion Analysis Using Charged Aerosol Detection Fisher Scientific (Thermo Fisher Scientific / Dionex) URL:

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography Waters Corporation URL:

  • Quality Control Methodologies for Pharmaceutical Counterions LCGC International URL:

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide National Institutes of Health (NIH) / PMC URL:

  • 3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride — Chemical Substance Information NextSDS Substance Database URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Enantiomers of 3-(Morpholin-2-yl)propanoic Acid Hydrochloride: (S) vs. (R) Isomers

For Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides an in-depth technical comparison of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth technical comparison of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride and its enantiomer, 3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride. This document moves beyond a simple product description to offer a foundational framework for their differential evaluation, grounded in established principles of stereochemistry and pharmacology.

Introduction: The Critical Role of Chirality in Drug Design

In the realm of medicinal chemistry, stereochemistry is not a trivial detail; it is a fundamental determinant of a molecule's biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] This occurs because biological targets, such as enzymes and receptors, are themselves chiral and thus interact stereoselectively with drug molecules.

This guide focuses on the (S) and (R) enantiomers of 3-(morpholin-2-yl)propanoic acid hydrochloride, two molecules that share the same chemical formula but differ in the three-dimensional arrangement of atoms around their chiral center. For drug development professionals, understanding these differences is paramount. A decision to advance a racemic mixture versus a single, purified enantiomer has profound implications for efficacy, safety, and regulatory approval.[3][4] This document outlines the essential comparisons and experimental workflows required to fully characterize and differentiate these two chiral compounds.

Physicochemical Identity

While enantiomers share most bulk physicochemical properties in an achiral environment (e.g., melting point, solubility, pKa), their interaction with plane-polarized light (optical rotation) is equal and opposite, serving as a primary method of distinction. Their identity is definitively established by their unique CAS numbers.

Property3-[(2S)-morpholin-2-yl]propanoic acid HCl3-[(2R)-morpholin-2-yl]propanoic acid HCl
Chemical Structure (S)-enantiomer(R)-enantiomer
CAS Number 1787250-02-5[5]1793064-24-0[6][7]
Molecular Formula C₇H₁₄ClNO₃[8]C₇H₁₄ClNO₃[8]
Molecular Weight 195.64 g/mol [8]195.64 g/mol [8]
SMILES O=C(O)CC[C@H]1CNCCO1.[H]ClO=C(O)CC[C@@H]1CNCCO1.[H]Cl[8]
Topological Polar Surface Area 58.56 Ų[8]58.56 Ų[8]
Predicted LogP 0.2614[8]0.2614[8]

Synthesis and Enantiomeric Purification

The synthesis of chiral morpholine derivatives is a well-established field in organic chemistry.[9][10] Access to enantiomerically pure 3-(morpholin-2-yl)propanoic acid is typically achieved via one of two strategic routes:

  • Asymmetric Synthesis: This approach employs chiral catalysts or starting materials to directly synthesize the desired (S) or (R) enantiomer with high selectivity. This is often the more efficient and atom-economical route.[10]

  • Racemic Synthesis followed by Chiral Resolution: A racemic mixture containing equal parts (S) and (R) enantiomers is first synthesized. The enantiomers are then separated using a chiral resolution technique.

The diagram below illustrates these divergent pathways to obtaining the pure enantiomers.

G cluster_0 Strategic Approaches to Pure Enantiomers Start Achiral Starting Materials Racemic Racemic Synthesis (50% S, 50% R) Start->Racemic Standard Synthesis Asymmetric Asymmetric Synthesis Start->Asymmetric Chiral Catalyst or Auxiliary Resolution Chiral Resolution (e.g., Chiral HPLC) Racemic->Resolution PureS_Res Pure (S)-Enantiomer Resolution->PureS_Res Separation PureR_Res Pure (R)-Enantiomer Resolution->PureR_Res Separation PureS_Asym Pure (S)-Enantiomer Asymmetric->PureS_Asym (S)-Selective PureR_Asym Pure (R)-Enantiomer Asymmetric->PureR_Asym (R)-Selective

Caption: Divergent pathways for obtaining pure enantiomers.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for separating and quantifying enantiomers.[11][12] The principle relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Objective: To separate and quantify the (S) and (R) enantiomers of 3-(morpholin-2-yl)propanoic acid hydrochloride to determine enantiomeric excess (ee).

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like cellulose or amylose derivatives)[11][13]

  • Mobile phase solvents (HPLC grade, e.g., hexane, isopropanol, ethanol)

  • Test sample (racemic mixture or single enantiomer for verification)

  • Reference standards for both pure (S) and (R) enantiomers

Methodology:

  • Column Selection & Mobile Phase Screening: The choice of CSP is critical.[11] Begin with a polysaccharide-based column, as they are versatile. Screen various mobile phase compositions (e.g., different ratios of hexane/isopropanol) to achieve baseline separation of the two enantiomer peaks from a racemic standard.

  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare further dilutions as needed to fall within the linear range of the detector.

  • Chromatographic Conditions (Example):

    • Column: Chiralpak AD-H (or equivalent)

    • Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to identify the retention times (t_R) for the (R) and (S) enantiomers.

    • Inject the test sample.

    • Integrate the peak area for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [|Area_S - Area_R| / (Area_S + Area_R)] * 100

    • Where Area_S and Area_R are the integrated peak areas of the (S) and (R) enantiomers, respectively.

Trustworthiness: This protocol is self-validating. The initial run with a racemic standard (which should yield a 50:50 peak area ratio) confirms the method's ability to separate the enantiomers. Subsequent analysis of purified samples against this baseline provides quantifiable and reliable data on enantiomeric purity.

Comparative Pharmacological and Biological Evaluation

While direct comparative data for 3-(morpholin-2-yl)propanoic acid enantiomers is not extensively published, the principles of chiral drug evaluation mandate a comprehensive head-to-head comparison. The following experimental workflow is essential for elucidating the distinct biological profiles of the (S) and (R) enantiomers.

G Start Pure Enantiomers (S) and (R) Binding In Vitro Receptor Binding Assays (Determine Ki) Start->Binding Functional In Vitro Functional Assays (Determine EC50/IC50, Efficacy) Binding->Functional Confirm Target Interaction PK In Vivo Pharmacokinetic Studies (ADME Profile) Functional->PK Establish In Vitro Potency Efficacy In Vivo Efficacy Models (Therapeutic Effect) PK->Efficacy Inform Dosing Regimen Tox In Vivo Toxicology Studies (Safety Profile) PK->Tox Decision Candidate Selection (Eutomer Identification) Efficacy->Decision Tox->Decision

Caption: Workflow for comprehensive pharmacological comparison.

A. Receptor Binding Assays

Causality: This experiment determines the affinity of each enantiomer for its biological target. Differences in affinity are the molecular basis for potential differences in potency. A higher affinity (lower K_i value) suggests that the molecule binds more tightly to the target.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Incubation: Incubate the membranes/receptors with a known concentration of a radiolabeled ligand (a molecule that binds to the target with high affinity) and varying concentrations of the unlabeled test compound (the (S) or (R) enantiomer).

  • Separation: After reaching equilibrium, separate the bound from unbound radioligand via rapid filtration.[14]

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the inhibition constant (K_i) for each enantiomer.

B. In Vitro Functional Assays

Causality: Binding to a receptor does not guarantee a biological effect. Functional assays measure the consequence of that binding—whether the enantiomer acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect. This is where differences in efficacy and potency (EC₅₀/IC₅₀) are quantified.

Experimental Protocol: Cell-Based Functional Assay (Example: GPCR Activation)

  • Cell Culture: Use a cell line engineered to express the target receptor and a reporter system (e.g., measuring downstream signaling molecules like cAMP or calcium).

  • Treatment: Plate the cells and treat them with a range of concentrations of the (S) and (R) enantiomers separately.

  • Measurement: After a set incubation period, lyse the cells and measure the reporter signal using a plate reader.

  • Analysis: Plot the response (e.g., cAMP level) against the drug concentration. Fit the data to a dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect for an agonist) or IC₅₀ (concentration for 50% inhibition for an antagonist) and the maximum effect (E_max).

C. Pharmacokinetic (PK) Studies

Causality: The body's enzymes and transporters can also be stereoselective, leading to different ADME (Absorption, Distribution, Metabolism, Excretion) profiles for each enantiomer.[2] One enantiomer might be metabolized faster, leading to a shorter half-life and lower exposure, which would drastically affect its in vivo performance.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer a single dose of the pure (S)-enantiomer to one group of animals (e.g., rats) and the pure (R)-enantiomer to another group, via a relevant route (e.g., oral or intravenous).

  • Sample Collection: Collect blood samples at multiple time points over 24 hours.

  • Sample Analysis: Process the blood to plasma. Use a validated, stereoselective analytical method (like chiral LC-MS/MS) to quantify the concentration of the parent drug in each sample.

  • Data Analysis: Plot the plasma concentration versus time for each enantiomer. Use pharmacokinetic software to calculate key parameters such as C_max (maximum concentration), T_max (time to C_max), AUC (Area Under the Curve, representing total exposure), and t_½ (half-life).

Data Summary and Interpretation

The table below presents a hypothetical but plausible dataset that could emerge from the described experiments, illustrating how enantiomers can diverge.

Parameter3-[(2S)-morpholin-2-yl]propanoic acid HCl3-[(2R)-morpholin-2-yl]propanoic acid HClInterpretation
Binding Affinity (K_i, nM) 15350The (S)-enantiomer has >20-fold higher affinity for the target.
Functional Potency (IC₅₀, nM) 30800The (S)-enantiomer is significantly more potent in vitro.
Maximal Effect (E_max) 98% Inhibition45% InhibitionThe (S)-enantiomer is a full antagonist; the (R) is a partial antagonist.
Plasma Half-life (t_½, hours) 4.21.5The (R)-enantiomer is cleared much more rapidly in vivo.
In Vivo Efficacy (ED₅₀, mg/kg) 550A much lower dose of the (S)-enantiomer is needed for the same therapeutic effect.

Regulatory Imperative and Conclusion

Regulatory bodies like the U.S. FDA strongly recommend the early characterization of stereoisomers.[2][4] Development of a single enantiomer requires robust data demonstrating its profile, including stereochemical identity, purity, and stability. If a racemate is pursued, developers must characterize the pharmacokinetics and pharmacodynamics of both enantiomers to justify the use of the mixture.[1]

References

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available at: [Link]

  • WO2010031835A2 - 2-aryl-propionic acids and derivatives and pharmaceutical compositions containing them. Google Patents.
  • 3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride — Chemical Substance Information. ECHA. Available at: [Link]

  • Kalyaev, M.V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. Available at: [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. Available at: [Link]

  • 3-[(2R)-Morpholin-2-yl]propanoic acid hydrochloride — Chemical Substance Information. ECHA. Available at: [Link]

  • Ly, A.S., et al. (2021). Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. JAMA Network Open, 4(5), e218097. Available at: [Link]

  • Development of New Stereoisomeric Drugs. (1992). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • The Synthesis of Chiral Functionalized Morpholine N-Oxides Using a Tandem Cope Elimination/Reverse-Cope Elimination Protocol. ResearchGate. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Mechanistic Characterization of the Pharmacological Profile of HS-731, a Peripherally Acting Opioid Analgesic, at the µ-, δ-, κ-Opioid and Nociceptin Receptors. (2022). PMC. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Available at: [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Available at: [Link]

  • The Significance of Chirality in Drug Design and Development. (2017). PMC. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to the Efficacy of 3-[(2S)-morpholin-2-yl]propanoic Acid Hydrochloride Analogues for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of analogues of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride, a chiral scaffold of significant interest in medicinal chemistry. In the absence of exte...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the efficacy of analogues of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride, a chiral scaffold of significant interest in medicinal chemistry. In the absence of extensive, publicly available, direct comparative studies on a homologous series of these specific analogues, this document synthesizes data from related morpholine and propanoic acid derivatives to elucidate key structure-activity relationships (SAR) and guide future research. We will explore the chemical rationale behind analogue design, present relevant biological data from analogous series, and provide detailed experimental protocols for the evaluation of these compounds.

Introduction: The Morpholine-Propanoic Acid Scaffold - A Privileged Combination

The morpholine ring is a versatile and highly valued pharmacophore in drug discovery, known for its ability to improve the pharmacokinetic properties of a molecule and to engage in crucial interactions with biological targets.[1][2] Its incorporation into drug candidates can enhance aqueous solubility, metabolic stability, and cell permeability. When coupled with a propanoic acid moiety, another well-established pharmacophore found in numerous therapeutic agents, the resulting scaffold presents a promising starting point for the development of novel drugs across various therapeutic areas. The chirality at the 2-position of the morpholine ring is a critical determinant of biological activity, with the (2S) and (2R) enantiomers often exhibiting significantly different potencies and selectivities.

While direct, head-to-head efficacy data for a series of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride analogues is not extensively documented in publicly accessible literature, we can infer potential efficacy trends and guide analogue design by examining related chemical series. The following sections will delve into the known biological activities of similar compounds, offering a framework for the rational design and evaluation of novel analogues.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 3-[(2S)-morpholin-2-yl]propanoic acid analogues can be modulated by systematic structural modifications at several key positions. Understanding the impact of these changes is fundamental to optimizing efficacy.

The Significance of the Morpholine Ring

The morpholine moiety is not merely a passive carrier; it actively contributes to the pharmacological profile of the molecule. Its nitrogen and oxygen atoms can participate in hydrogen bonding with target proteins, and the ring's conformation can influence the overall shape of the molecule, dictating how it fits into a binding pocket.[1]

  • Substitution on the Morpholine Nitrogen (N-4): The nitrogen atom of the morpholine ring is a common site for modification. Alkylation, arylation, or acylation at this position can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. For instance, in a series of morpholine-substituted quinazoline derivatives, substitutions on the morpholine nitrogen were found to be crucial for their anticancer activity.[3]

  • Substitution on the Morpholine Carbon Skeleton (C-3, C-5, C-6): The introduction of substituents on the carbon atoms of the morpholine ring can provide finer control over the molecule's properties. For example, alkyl substitution at the C-3 position of the morpholine ring has been reported to increase anticancer activity in certain contexts.[1]

The Role of the Propanoic Acid Side Chain

The propanoic acid side chain offers several avenues for modification to enhance efficacy and selectivity.

  • Carboxylic Acid Modifications: The carboxylic acid group is a key functional handle that can be esterified, converted to an amide, or replaced with other acidic bioisosteres to modulate the compound's acidity, lipophilicity, and metabolic stability.

  • Modifications of the Propyl Linker: Altering the length or rigidity of the three-carbon linker between the morpholine ring and the carboxylic acid can impact how the molecule spans a binding site. Introducing substituents on the linker can also create new interactions with the target protein.

Comparative Efficacy: Insights from Analogous Compound Series

To illustrate the principles of SAR, we will examine data from published studies on compounds that share key structural features with our target scaffold.

Anticancer Activity of Morpholine-Containing Compounds

The morpholine moiety is a common feature in many potent anticancer agents. A recent review highlights that substitutions on the morpholine ring can significantly influence their cytotoxic effects.[1] For example, a series of novel 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives were synthesized and evaluated for their in-vitro anti-proliferative activity against various cancer cell lines.[4] The study found that a methyl group on the benzophenone moiety was essential for activity, and specific substitutions on the benzophenone ring significantly enhanced anti-mitogenic effects.[4]

Table 1: Representative Anticancer Activity of Morpholine Analogues

Compound IDModificationCell LineIC50 (µM)Reference
8b 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-(2-bromobenzoyl)phenoxy)acetyl]hydrazideDLA12.5[4]
8f 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-(4-methylbenzoyl)phenoxy)acetyl]hydrazideDLA10.2[4]
AK-3 Morpholine substituted quinazolineA54910.38 ± 0.27[3]
AK-10 Morpholine substituted quinazolineA5498.55 ± 0.67[3]

DLA: Dalton's Lymphoma Ascites; A549: Human Lung Carcinoma

Activity in Neurodegenerative Disease Models

Morpholine-based compounds have also shown promise in the context of neurodegenerative diseases.[5] Their ability to modulate the activity of key enzymes and receptors in the central nervous system makes them attractive candidates for further investigation. A study on reboxetine analogues, which contain a morpholine ring, for inhibiting the norepinephrine transporter (NET) provides valuable SAR insights.[6] The (S,S) enantiomer of reboxetine was found to be more potent than the (R,R) enantiomer, underscoring the importance of stereochemistry.[6]

Experimental Protocols for Efficacy Evaluation

To facilitate the direct comparison of newly synthesized 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride analogues, standardized and robust experimental protocols are essential.

In Vitro Proliferation Assay (MTT Assay)

This assay is a fundamental method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Norepinephrine Transporter (NET) Uptake Assay

For analogues designed to target CNS disorders, assessing their effect on neurotransmitter transporters is crucial.

Protocol:

  • Cell Culture: Use cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds or a known NET inhibitor (e.g., desipramine) for 15-30 minutes.

  • Radioligand Addition: Add a radiolabeled substrate, such as [³H]norepinephrine, to the cells and incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of norepinephrine uptake.

Visualizing the Path Forward: Workflow and Logic

The development and evaluation of novel 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride analogues should follow a logical and iterative process.

experimental_workflow cluster_0 Analogue Design & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A Core Scaffold: 3-[(2S)-morpholin-2-yl]propanoic acid HCl B SAR-Guided Modifications (N-4, C-3, Propyl Linker) A->B C Chemical Synthesis of Analogues B->C D Primary Screening: - Cytotoxicity (MTT) - Target Binding/Enzyme Assay C->D Test Compounds E Secondary Screening: - Selectivity Profiling - Mechanism of Action Studies D->E F Pharmacokinetic Profiling (ADME) E->F Lead Candidates G Efficacy Studies in Disease Models F->G G->B Feedback for Next-Gen Analogues

Caption: A logical workflow for the design, synthesis, and evaluation of novel 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride analogues.

Conclusion and Future Directions

The 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative efficacy data for a homologous series of analogues is currently limited in the public domain, a wealth of information from related compound classes provides a strong foundation for rational drug design. By leveraging the established principles of SAR for morpholine and propanoic acid derivatives, researchers can strategically design and synthesize new analogues with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these compounds, enabling a direct comparison of their efficacy and facilitating the identification of promising lead candidates for further development. Future research efforts should focus on synthesizing and evaluating a diverse library of analogues to build a comprehensive SAR dataset for this important chemical scaffold.

References

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • 3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride — Chemical Substance Information. ECHA. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed. [Link]

  • Morpholine compounds. (2005).
  • Synthesis, toxicological, and pharmacological assessment of derivatives of 2-aryl-4-(3-arylpropyl)morpholines. (1998). PubMed. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021). PMC. [Link]

  • 2-aryl-propionic acids and derivatives and pharmaceutical compositions containing them. (2010).
  • (2 S,3 S)-2-[α-(2-[ 11 C]Methylphenoxy)phenylmethyl]morpholine. (2009). PubMed. [Link]

  • A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. (2025). MDPI. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. (2015). Sciforum. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • Pharmaceutical composition and method for treating neurodegenerative disorders. (2006).
  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023). PMC. [Link]

  • Current Neuropharmacology. (2022). ScienceOpen. [Link]

  • Morpholino propanol derivatives, fungicidal compositions and use. (1988).
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. [Link]

Sources

Validation

The Definitive Guide to 3-[(2S)-Morpholin-2-yl]propanoic Acid Hydrochloride as a Chiral Reference Standard

A Comparative Analysis of Physicochemical Performance, Analytical Validation, and Methodological Rigor The Strategic Imperative of Enantiopure Morpholines In modern drug discovery, the morpholine moiety is highly prized....

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Physicochemical Performance, Analytical Validation, and Methodological Rigor

The Strategic Imperative of Enantiopure Morpholines

In modern drug discovery, the morpholine moiety is highly prized. Because morpholine is a weaker base than piperidine, it offers superior physicochemical properties, including optimized metabolic stability and a more favorable pKa profile for oral bioavailability[1]. However, as the FDA and ICH guidelines strictly mandate the pharmacological and toxicological evaluation of single enantiomers[2], the use of racemic morpholine building blocks has become obsolete in late-stage development.

3-[(2S)-morpholin-2-yl]propanoic acid has emerged as a critical chiral synthon and reference standard. It is heavily utilized in the synthesis of advanced therapeutics, such as highly potent Hepatitis B Virus (HBV) capsid assembly modulators (e.g., HEC72702 analogs)[3] and autotaxin inhibitors[4]. As a Senior Application Scientist, I emphasize that utilizing the correct salt form and rigorously validating its stereochemical purity is the foundation of reproducible assay development.

Physicochemical Comparison: Why the Hydrochloride Salt?

When selecting a reference standard for quantitative NMR (qNMR), chiral chromatography, or bioassay calibration, the physical state of the compound dictates its reliability.

The free base of 3-[(2S)-morpholin-2-yl]propanoic acid exists as a zwitterion (due to the secondary amine and carboxylic acid). This zwitterionic state is highly hygroscopic, leading to unpredictable water absorption from the atmosphere. Consequently, gravimetric preparations (weighing the powder to make standard solutions) become inherently inaccurate.

By converting the compound to the hydrochloride salt (CAS: 1787250-02-5) [5], the morpholine nitrogen is protonated. This simple chemical choice fundamentally alters the compound's performance:

  • Zwitterion Suppression: It locks the molecule out of its hygroscopic zwitterionic state, yielding a free-flowing, stable crystalline powder.

  • Gravimetric Precision: It ensures that ambient humidity does not skew standard curve concentrations.

  • Stereochemical Stability: Protonation sterically and electronically stabilizes the adjacent C2 chiral center, preventing trace racemization during long-term storage.

Table 1: Performance Comparison of Morpholin-2-yl Propanoic Acid Variants
Property / Metric3-[(2S)-Enantiomer HCl Salt3-[(2R)-Enantiomer HCl SaltRacemic MixtureFree Base (2S)
CAS Number 1787250-02-5 [2.2]1793064-24-0[6]N/A (Mixture)Unregistered
Physical State Crystalline PowderCrystalline PowderAmorphous/CrystallineHygroscopic Solid
Aqueous Solubility > 50 mg/mL> 50 mg/mLVariable< 10 mg/mL
Gravimetric Reliability Excellent (Non-hygroscopic)Excellent (Non-hygroscopic)ModeratePoor (Absorbs moisture)
Primary Application Eutomer Reference StandardDistomer / Impurity MarkerEarly Hit ScreeningNot recommended

Analytical Validation Workflow

To certify 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride as a reference standard, we must deploy orthogonal analytical techniques. HPLC confirms the enantiomeric excess (ee), while NMR confirms the absolute spatial configuration.

Workflow A Raw Batch: 3-[(2S)-morpholin-2-yl]propanoic acid HCl B Amine Derivatization (Fmoc-Cl or MTPA-Cl) A->B Aliquot Preparation C Chiral LC-UV Analysis (Enantiomeric Excess) B->C Fmoc-Derivative D 19F-NMR Analysis (Absolute Configuration) B->D Mosher's Amide E System Suitability: Rs > 2.0 & S/N > 10? C->E F Certified (2S) Reference Standard (ee > 99.5%) D->F Diastereomer Match E->F PASS G Batch Rejection / Repurification E->G FAIL

Fig 1. Self-validating analytical workflow for certifying the (2S) chiral reference standard.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute scientific integrity.

Protocol 1: Chiral LC-UV Validation via Fmoc-Derivatization

Causality: Aliphatic amino acids lack a strong chromophore, making direct UV detection at low wavelengths (e.g., 210 nm) susceptible to severe baseline drift and solvent interference. By derivatizing the secondary morpholine amine with 9-Fluorenylmethyl chloroformate (Fmoc-Cl), we introduce a robust UV chromophore and eliminate the zwitterionic character, enabling baseline resolution on standard immobilized polysaccharide chiral stationary phases.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M borate buffer (pH 8.5). Rationale: The alkaline pH ensures the morpholine nitrogen is deprotonated and highly nucleophilic for the upcoming reaction.

  • Derivatization Reaction: Mix 100 µL of a 1 mg/mL standard solution (in water) with 100 µL borate buffer and 200 µL of 10 mM Fmoc-Cl in anhydrous acetonitrile. React at 25°C for 20 minutes. Quench unreacted Fmoc-Cl with 10 µL of ethanolamine.

  • Chromatographic Separation:

    • Column: CHIRALPAK IA (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1 v/v/v). Rationale: TFA suppresses the ionization of the propanoic acid moiety, preventing peak tailing.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

  • Self-Validation (System Suitability): Prior to analyzing the (2S) batch, inject a derivatized racemic control. The system is only validated for use if the resolution ( Rs​ ) between the (2S)-Fmoc and (2R)-Fmoc peaks is ≥2.0 .

Protocol 2: Absolute Configuration via 19 F-NMR Mosher's Amide Analysis

Causality: While HPLC confirms enantiomeric purity, it cannot independently prove absolute spatial configuration. Reacting the morpholine amine with (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) generates a diastereomeric amide. The 19 F-NMR chemical shifts are exquisitely sensitive to the spatial arrangement of the propanoic acid side chain, unequivocally confirming the (2S) configuration without relying on optical rotation, which can be skewed by trace impurities.

Step-by-Step Methodology:

  • Free-Basing: Partition 5 mg of the HCl salt between saturated NaHCO3​ and dichloromethane (DCM). Extract the organic layer and dry over anhydrous Na2​SO4​ .

  • Acylation: Add 2.0 equivalents of (R)-(-)-MTPA-Cl and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the DCM solution. Stir for 2 hours at room temperature.

  • NMR Acquisition: Evaporate the solvent under a stream of nitrogen, reconstitute the residue in CDCl3​ , and acquire 19 F-NMR spectra at 376 MHz.

  • Interpretation: Compare the chemical shift of the CF3​ group against a known (2R) derivative control. The distinct magnetic shielding environment created by the (2S) spatial orientation provides definitive proof of absolute configuration.

References

  • Expand your building block collection with our C-Substituted Morpholines Life Chemicals
  • Chiral Molecular Building Blocks in Modern Drug Discovery AiFChem
  • Design, Synthesis, and Biological Evaluation of Highly Potent Boronic Acid (Boronate Ester)
  • 1793064-24-0 | (R)-3-(morpholin-2-yl)propanoic acid hydrochloride ChemScene
  • 80667-39-6 | 5-Morpholinopentanoic acid hydrochloride (Reference to 1787250-02-5) BLD Pharm

Sources

Comparative

Comparative Study of Morpholine-Based PI3K Inhibitors: LY294002, Buparlisib, and Pictilisib

The phosphoinositide 3-kinase (PI3K) signaling pathway is a master regulator of cellular proliferation, survival, and metabolism. Dysregulation of this pathway—frequently via PIK3CA mutations or PTEN loss—is a hallmark o...

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Author: BenchChem Technical Support Team. Date: March 2026

The phosphoinositide 3-kinase (PI3K) signaling pathway is a master regulator of cellular proliferation, survival, and metabolism. Dysregulation of this pathway—frequently via PIK3CA mutations or PTEN loss—is a hallmark of numerous human malignancies[1]. Over the past two decades, the design of ATP-competitive PI3K inhibitors has heavily relied on the morpholine chemical scaffold.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of three generational morpholine-based PI3K inhibitors: LY294002, Buparlisib (BKM120), and Pictilisib (GDC-0941). Furthermore, this guide details self-validating experimental protocols to rigorously evaluate these compounds in both biochemical and cellular contexts.

Mechanistic Grounding: The Role of the Morpholine Scaffold

The structural biology of PI3K inhibition reveals a highly conserved interaction paradigm within the catalytic cleft. The ATP-binding pocket of the PI3K catalytic subunit (p110) contains a critical hinge region. In morpholine-bearing inhibitors, the oxygen atom of the morpholine ring acts as a crucial hydrogen bond acceptor[2].

Specifically, this oxygen atom forms a pivotal hydrogen bond with the backbone amide of Val851 (in the PI3Kα isoform) or Val882 (in PI3Kγ)[2]. This interaction perfectly mimics the binding mechanics of the adenine ring of endogenous ATP, anchoring the inhibitor within the pocket and preventing the phosphorylation of PIP2 to PIP3.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 / Cell Survival AKT->mTOR Inhibitor Morpholine-Based Inhibitor (e.g., GDC-0941) Inhibitor->PI3K ATP-Competitive Inhibition Val851 Hinge Region (Val851) Inhibitor->Val851 H-Bond (Morpholine Oxygen) Val851->PI3K Anchors Inhibitor

Fig 1: PI3K/AKT pathway and morpholine-based ATP-competitive inhibition mechanism via Val851.

Quantitative Comparison of Key Inhibitors

While the morpholine ring provides the foundational binding affinity, the extended chemical moieties determine isoform selectivity, potency, and pharmacokinetic viability.

InhibitorScaffold TypePI3Kα IC₅₀PI3Kβ IC₅₀PI3Kδ IC₅₀PI3Kγ IC₅₀Clinical Status
LY294002 [3]Quercetin analog500 nM970 nM570 nM>1000 nMPreclinical Tool
Buparlisib (BKM120) [4]Dimorpholino pyrimidine52 nM166 nM116 nM262 nMPhase II/III
Pictilisib (GDC-0941) [5]Thienopyrimidine3 nM33 nM3 nM75 nMPhase Ib/II
Comparative Insights:
  • LY294002 : As a first-generation compound, LY294002 established the proof-of-concept for morpholine-driven PI3K inhibition[1]. However, its high micromolar IC₅₀, poor aqueous solubility, and off-target toxicity (such as CK2 and mTOR cross-reactivity) restrict it strictly to in vitro tool usage[3].

  • Buparlisib (BKM120) : By utilizing a 2,6-dimorpholino pyrimidine core, BKM120 achieves pan-class I PI3K inhibition in the low nanomolar range while successfully eliminating mTOR cross-reactivity[4]. Its improved pharmacokinetic profile allowed it to advance into late-stage clinical trials[4].

  • Pictilisib (GDC-0941) : Representing the apex of pan-PI3K inhibitor optimization, GDC-0941 integrates a thienopyrimidine scaffold with the morpholine ring, driving the IC₅₀ down to 3 nM for PI3Kα and PI3Kδ[5]. It exhibits superior target residence time and profound efficacy in PIK3CA-mutant models[5].

Experimental Methodologies for Inhibitor Validation

To rigorously evaluate the efficacy of these inhibitors, a dual-tiered validation system is required: a cell-free biochemical assay to determine absolute enzymatic potency, and a cellular assay to verify target engagement in a physiological context.

Experimental_Workflow Prep 1. Compound Prep (Serial Dilution) Biochem 2. Cell-Free Assay (ADP-Glo Kinase) Prep->Biochem Cellular 3. Cellular Assay (p-AKT Western Blot) Prep->Cellular Analysis 4. Data Analysis (IC50 Calculation) Biochem->Analysis Cellular->Analysis

Fig 2: Parallel experimental workflow for biochemical and cellular validation of PI3K inhibitors.

Protocol A: Cell-Free Kinase Activity Assay (ADP-Glo)

Objective: Determine the absolute biochemical IC₅₀ of the inhibitor against recombinant PI3Kα. Causality & Logic: PI3K is a lipid kinase that converts PIP2 to PIP3, consuming ATP and yielding ADP. The ADP-Glo assay is chosen because it directly quantifies the accumulated ADP via a luminescent luciferase cascade. This provides a highly sensitive, non-radioactive readout that is unaffected by the hydrophobic nature of the lipid substrate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, and 0.01% Tween-20. Rationale: Mg²⁺ is strictly required as a catalytic cofactor to coordinate the phosphate groups of ATP within the kinase cleft.

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of the morpholine inhibitor in DMSO. Transfer to a 384-well plate. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced protein denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add 1 nM recombinant human PI3Kα (p110α/p85α complex) to the wells. Incubate at room temperature for 15 minutes. Rationale: This allows the morpholine ring to achieve binding equilibrium with the hinge region (Val851) before substrate competition begins[2].

  • Reaction Initiation: Add 10 µM ultra-pure ATP and 10 µM PIP2 diC8 (a soluble short-chain lipid analog). Incubate for 60 minutes at 25°C.

  • Signal Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete all unconsumed ATP (40 minutes). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction (30 minutes).

  • Data Analysis: Read luminescence on a microplate reader. Fit the dose-response data using a 4-parameter logistic non-linear regression model to calculate the IC₅₀.

Protocol B: Cellular Target Engagement (p-AKT Ser473 Western Blot)

Objective: Confirm that the inhibitor penetrates the cell membrane and blocks the downstream PI3K signaling cascade. Causality & Logic: PIP3, the direct product of PI3K, recruits the serine/threonine kinase AKT to the plasma membrane via its Pleckstrin Homology (PH) domain. Once localized to the membrane, AKT is phosphorylated at Ser473 by mTORC2. Therefore, quantifying the ablation of p-AKT (Ser473) serves as a robust, universally accepted proxy for intracellular PI3K inhibition[5].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed a PIK3CA-mutant cancer cell line (e.g., MCF-7 or HCT116)[6] in 6-well plates. Once 70% confluent, wash with PBS and culture in serum-free media for 16 hours. Rationale: Serum starvation silences basal growth factor signaling, ensuring that subsequent pathway activation is strictly controlled and dynamic.

  • Inhibitor Treatment: Treat cells with the morpholine inhibitor at varying concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

  • Acute Stimulation: Stimulate the cells with 50 ng/mL Epidermal Growth Factor (EGF) for exactly 15 minutes. Rationale: EGF acutely activates Receptor Tyrosine Kinases (RTKs), driving a massive, synchronized spike in PI3K activity.

  • Lysis & Preservation: Rapidly wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (1 mM Na₃VO₄, 10 mM NaF). Rationale: Phosphatase inhibitors are critical; without them, endogenous cellular phosphatases will rapidly dephosphorylate AKT during lysis, yielding false-positive inhibition data.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-AKT (Ser473) and total AKT. Normalize the chemiluminescent p-AKT signal to total AKT to quantify the cellular IC₅₀.

Sources

Safety & Regulatory Compliance

Safety

3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride proper disposal procedures

In the realm of drug development and synthetic chemistry, the responsible lifecycle management of functionalized intermediates is just as critical as the synthesis itself. As a Senior Application Scientist, I have design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and synthetic chemistry, the responsible lifecycle management of functionalized intermediates is just as critical as the synthesis itself. As a Senior Application Scientist, I have designed this operational guide to provide researchers with a self-validating, scientifically grounded framework for the safe handling and disposal of 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride .

Rather than relying on generic waste disposal templates, this guide explains the causality behind each safety protocol, ensuring that your laboratory maintains strict compliance with environmental regulations while safeguarding personnel.

Chemical Profile and Hazard Causality

3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride (CAS: 1787250-02-5) is a highly specific building block featuring a secondary amine embedded within a morpholine ring, a carboxylic acid moiety, and a hydrochloride salt. Proper disposal requires an understanding of how these structural components dictate its physical behavior:

  • The Morpholine Core: Morpholine derivatives are biologically active and are typically classified under GHS07 as skin, eye, and respiratory irritants[1]. They readily penetrate biological membranes, making dermal protection critical.

  • The Hydrochloride (HCl) Salt: The HCl salt enhances the compound's aqueous solubility but introduces latent acidity. When exposed to ambient moisture (hygroscopy) or dissolved in aqueous waste streams, the salt dissociates. This lowers the pH of the solution, introducing a corrosivity hazard.

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), while this specific intermediate is not explicitly P-listed, its aqueous solutions may exhibit the characteristic of corrosivity (if pH ≤ 2), mandating its management as a characteristic hazardous waste[2]. Furthermore, Prudent Practices in the Laboratory dictates that multihazardous waste generation must be avoided through the strict segregation of chemical waste streams[3].

Material Compatibility and Quantitative Parameters

To prevent container failure and dangerous cross-reactions in the waste accumulation area, all disposal logistics must align with the compound's physicochemical properties.

Table 1: Operational Parameters and Material Compatibility

ParameterSpecificationCausality / Scientific Rationale
Primary Hazard Class GHS07 (Irritant)[1]The morpholine ring acts as a mucosal and dermal irritant upon contact.
Physical State Solid (Crystalline Powder)The crystalline lattice is stabilized by the chloride counterion, reducing volatility but increasing hygroscopicity.
Container Compatibility High-Density Polyethylene (HDPE)HDPE lacks hydrolyzable bonds, rendering it completely inert to acidic degradation caused by HCl dissociation.
Incompatible Materials Strong Oxidizers, Strong BasesContact with strong bases can cause an exothermic reaction and liberate the volatile, free morpholine base.
PPE Requirements Nitrile gloves (≥0.11mm), GogglesPrevents dermal absorption and ocular irritation from aerosolized acidic dust.

Self-Validating Disposal Protocols

Prudent Practices emphasizes that laboratory personnel must actively formulate measures to control and minimize risks associated with chemical disposal[3]. The following workflows are designed as "self-validating systems"—meaning no step is considered complete until its corresponding physical check is verified.

Solid Waste Management (Unused Reagent or Spill Residue)

Causality: Solid hydrochloride salts can absorb atmospheric moisture and slowly degrade. They must be isolated from basic laboratory waste to prevent the generation of hazardous vapors.

  • Step 1: Segregation. Collect all solid residues, including contaminated weighing paper, spatulas, and PPE, into a dedicated solid hazardous waste container.

  • Step 2: Containment. Use only HDPE containers.

    • Validation Check: Physically inspect the bottom of the container for the "HDPE 2" recycling triangle before use. Never use metal containers, which will corrode over time due to trace HCl.

  • Step 3: Labeling. Affix a compliant hazardous waste label detailing the full chemical name and the primary hazard (Irritant/Acidic).

    • Validation Check: Ensure the label is dated the exact moment the first grain of waste enters the container, strictly complying with RCRA accumulation time limits[2].

Aqueous Waste Management (Reaction Filtrates and Washings)

Causality: Disposing of acidic pharmaceutical intermediates down the drain violates EPA sewer bans and can severely damage municipal water treatment infrastructure[4].

  • Step 1: pH Assessment. Measure the pH of the aqueous waste stream before mixing it with bulk waste.

    • Validation Check: Use a calibrated pH meter. If the pH is ≤ 2.0, the waste is officially a RCRA corrosive hazardous waste and must be segregated[2].

  • Step 2: Neutralization (If dictated by local EHS policy). Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring to neutralize the free acid.

    • Validation Check: Continuously monitor the solution until the pH stabilizes between 6.5 and 7.5 for a minimum of 5 minutes.

  • Step 3: Transfer and Storage. Transfer the neutralized solution to an aqueous non-halogenated waste carboy.

    • Validation Check: Visually inspect the carboy for 15 minutes post-transfer to ensure no gas evolution, bubbling, or exothermic heat generation is occurring.

Spill Response and Decontamination

Causality: Dry sweeping a fine hydrochloride powder generates aerosolized irritant dust that can be inhaled. Wet wiping with incompatible solvents can dissolve the compound and drive it deeper into porous laboratory surfaces.

  • Step 1: Dust Suppression. Cover the spilled powder with slightly damp, chemically inert absorbent pads to suppress aerosolization.

  • Step 2: Collection. Use non-sparking, plastic scoops to transfer the absorbent and chemical into a solid waste bag.

    • Validation Check: Weigh the recovered waste bag; the mass should roughly approximate the known lost mass of the spill, ensuring no significant residue is left behind.

  • Step 3: Decontamination. Wash the spill area with a mild soap and water solution to remove trace acidic residues.

    • Validation Check: Swab the cleaned surface with a wet pH indicator strip. A reading of exactly pH 7 confirms complete chemical decontamination.

Waste Stream Logic Visualization

The following diagram maps the decision-making logic required to process 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride waste streams safely.

WasteWorkflow Start Waste Generation: 3-[(2S)-morpholin-2-yl]propanoic acid HCl State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Aqueous Aqueous Solution State->Aqueous SolidCollect Collect in HDPE Solid Waste Container Solid->SolidCollect pHCheck Check pH (Acidic due to HCl) Aqueous->pHCheck Label Apply RCRA/GHS Label Validate Seal Integrity SolidCollect->Label Neutralize Neutralize to pH 6-8 (Optional/Local Protocol) pHCheck->Neutralize pH < 2 (Corrosive) AqueousCollect Collect in HDPE Aqueous Waste Container pHCheck->AqueousCollect pH > 2 Neutralize->AqueousCollect AqueousCollect->Label EHS Transfer to EHS for Incineration Label->EHS

Workflow for the classification and disposal of 3-[(2S)-morpholin-2-yl]propanoic acid HCl waste.

References

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: 3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Management of Hazardous Waste Pharmaceuticals Quick Start Guide Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride

As a Senior Application Scientist, I have designed this operational and safety guide to provide researchers and drug development professionals with a rigorous, self-validating system for handling 3-[(2S)-morpholin-2-yl]p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational and safety guide to provide researchers and drug development professionals with a rigorous, self-validating system for handling 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride (CAS: 1787250-02-5) .

Rather than merely listing safety precautions, this guide explains the mechanistic causality behind each protocol. Understanding how this chiral morpholine derivative interacts with biological tissues, environmental factors, and other chemicals is the foundation of true laboratory safety and experimental reproducibility.

Chemical Profile & Hazard Causality

3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride is a structurally vital building block in pharmaceutical synthesis, often utilized to introduce a hydrophilic morpholine pharmacophore into drug candidates. Because it is supplied as a hydrochloride salt, it presents specific handling dynamics [1, 2].

GHS Hazard Profile (GHS07 - Exclamation Mark):

  • H302 (Harmful if swallowed): Ingestion leads to systemic absorption of the morpholine derivative, which can cause gastrointestinal distress and potential systemic toxicity.

  • H315 (Causes skin irritation): The hydrochloride salt can draw moisture from the skin, creating a localized acidic micro-environment that disrupts the lipid bilayer of the epidermis.

  • H319 (Causes serious eye irritation): Airborne dust reacts instantly with basal tears in the eyes, lowering the pH and causing acute corneal inflammation.

  • H335 (May cause respiratory irritation): Inhalation of fine crystalline particulates causes mechanical and chemical irritation to the mucosal membranes of the upper respiratory tract [1, 3].

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, a strict PPE regimen is required. The following table summarizes the quantitative specifications and the scientific justification for each piece of equipment.

PPE CategorySpecification & StandardMechanistic Causality / Justification
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm; Breakthrough time: >480 min).Nitrile provides a robust electrostatic and physical barrier against polar organic salts. Latex is strictly avoided due to inferior chemical resistance and micro-porosity risks.
Eye Protection Tight-fitting safety goggles (EN 166 / ANSI Z87.1 compliant).Standard safety glasses with side shields are insufficient. Tight-fitting goggles prevent fine, aerosolized hydrochloride dust from bypassing the lenses and reacting with ocular moisture [2].
Respiratory Protection N95/FFP2 particulate respirator (if handled outside a fume hood).Filters out >95% of airborne crystalline particulates (0.3 microns and larger), directly neutralizing the H335 inhalation hazard.
Body Protection Flame-retardant, 100% cotton lab coat with knit cuffs.Synthetic blends can generate static electricity, which attracts fine powders. Cotton minimizes static charge, preventing the powder from clinging to the researcher's sleeves.

Operational Plan: Handling & Experimental Workflow

When handling reactive hydrochloride salts, the protocol must be designed to prevent aerosolization and ensure precise molarity during dissolution.

Step-by-Step Handling Protocol:

  • Environmental Preparation: Conduct all weighing and transfer operations inside a Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood with a verified face velocity of 80–100 feet per minute (fpm) [2].

  • Static Mitigation: Hydrochloride powders are highly susceptible to static cling, which causes them to "jump" from the spatula, leading to inaccurate weights and environmental contamination. Pass an anti-static zero-stat gun over the weigh boat and spatula prior to transfer.

  • Transfer & Weighing: Use a clean, dry stainless-steel spatula. Tare a conductive, anti-static weigh boat. Transfer the solid slowly, keeping the container as close to the balance pan as possible to minimize the drop height.

  • Dissolution: Transfer the solid to a glass vial. Slowly add the designated polar solvent (e.g., DMSO, Methanol, or DI Water). Scientific Note: Morpholine derivatives are highly soluble in polar solvents; however, the dissociation of the hydrochloride salt can be mildly exothermic. Add solvent dropwise initially to control the heat of solution.

  • Decontamination: Immediately cap the stock solution. Wipe down the balance and surrounding hood area with a damp cloth (using 70% ethanol or water) to capture any microscopic dust [2].

Workflow Visualization

Workflow Start PPE Verification (Nitrile, Goggles, Cotton Coat) Hood Transfer to Fume Hood (Face Velocity 80-100 fpm) Start->Hood Static Static Mitigation (Anti-static gun/mat) Hood->Static Weigh Weighing Solid (CAS: 1787250-02-5) Static->Weigh Dissolve Solvent Addition (Dropwise Polar Solvent) Weigh->Dissolve Clean Decontamination (Wet wipe & 70% EtOH) Dissolve->Clean

Caption: Workflow for safe handling and exposure mitigation of morpholine hydrochloride derivatives.

Spill Response & Decontamination Protocol

In the event of a powder spill, standard dry sweeping is explicitly prohibited, as it will instantly aerosolize the H335 irritant. Follow this self-validating containment loop:

  • Isolate: Evacuate the immediate 2-meter radius. Ensure fume hood sashes are pulled down to operational levels to maintain negative pressure.

  • Wet Containment: Overlay the spilled powder with heavy-duty absorbent paper towels. Gently mist the towels with DI water or 70% ethanol. Causality: The liquid dissolves the salt and binds the powder to the towel via capillary action, eliminating the inhalation hazard.

  • Mechanical Removal: Using gloved hands, fold the damp towels inward, trapping the chemical inside. Place the towels into a heavy-duty, sealable biohazard or chemical waste bag.

  • Chemical Neutralization: Wipe the spill zone with a mildly alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any residual hydrochloride acid traces, followed by a final wipe with DI water to prevent salt crust formation.

Disposal Plan & Environmental Logistics

Morpholine derivatives require strict waste segregation protocols due to their unique chemical reactivity profile [4].

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, and spill cleanup materials) must be disposed of in a sealed container labeled "Hazardous Solid Waste - Irritant Organic Salts."

  • Liquid Waste (Critical Segregation): Aqueous or organic solutions containing 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride must be collected in a designated waste carboy.

    • Mechanistic Warning:Never mix morpholine waste with waste streams containing nitrites, nitrates, or strong oxidizing agents. Under acidic conditions, the secondary amine characteristics of the morpholine ring can undergo nitrosation to form N-nitrosamines, which are highly potent, regulated carcinogens [4]. Always segregate morpholine derivatives into a dedicated "Non-Nitrosating Organic Waste" stream.

References

  • NextSDS. "3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds." NIH Bookshelf. Available at: [Link]

  • NIIR Project Consultancy Services. "What is Morpholine: A Simple Guide to Safety, Exposure Limits And Risks." NIIR. Available at:[Link]

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